(But-3-yn-1-yl)(methyl)amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-methylbut-3-yn-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-3-4-5-6-2/h1,6H,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFSDSHCWBZGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-methylhomopropargylamine chemical structure and molecular weight
N-Methylhomopropargylamine: Structural Analysis and Technical Specifications
Part 1: Chemical Identity & Structural Architecture
N-Methylhomopropargylamine (Systematic Name: N-methylbut-3-yn-1-amine) is a secondary acetylenic amine serving as a critical intermediate in organic synthesis and medicinal chemistry. It is the N-methylated homolog of homopropargylamine (3-butyn-1-amine), distinguished by the extension of the carbon chain by one methylene unit compared to the more common N-methylpropargylamine.
This structural elongation alters its steric profile and lipophilicity, making it a valuable building block for constructing nitrogen-containing heterocycles (e.g., triazolobenzodiazepines) and exploring structure-activity relationships (SAR) in monoamine oxidase (MAO) inhibitors.
Molecular Data Table
| Property | Specification |
| Common Name | N-Methylhomopropargylamine |
| IUPAC Name | N-Methylbut-3-yn-1-amine |
| CAS Number (HCl Salt) | 1258538-09-8 |
| Chemical Formula | |
| Molecular Weight (Free Base) | 83.13 g/mol |
| Molecular Weight (HCl Salt) | ~119.59 g/mol |
| SMILES | CNCCC#C |
| Functional Groups | Secondary Amine, Terminal Alkyne |
Part 2: Structural Logic & Nomenclature
To understand the specific utility of N-methylhomopropargylamine, one must analyze its derivation relative to the propargylamine pharmacophore. The "homo-" prefix indicates chain elongation, inserting an ethylene spacer (
Structural Hierarchy Diagram
The following diagram illustrates the logical progression from propargylamine to N-methylhomopropargylamine, highlighting the structural modifications.
Caption: Structural derivation showing the relationship between propargyl and homopropargyl scaffolds.
Part 3: Synthesis & Experimental Protocols
The synthesis of N-methylhomopropargylamine typically involves nucleophilic substitution. Due to the volatility of the free amine, it is often isolated and stored as a hydrochloride salt.
Core Synthesis Pathway
The most robust route utilizes 3-butyn-1-yl derivatives (bromide or tosylate) reacting with excess methylamine.
-
Precursor Preparation : 3-butyn-1-ol is converted to a leaving group-bearing species (Tosylate or Bromide).
-
Nucleophilic Substitution : The electrophile is treated with aqueous or ethanolic methylamine. Excess amine prevents over-alkylation to the tertiary amine.
Caption: Synthetic route converting 3-butyn-1-ol to N-methylhomopropargylamine via nucleophilic substitution.
Laboratory Protocol: Synthesis from 3-Butynyl Tosylate
Note: This protocol is adapted from standard amine alkylation procedures.
-
Activation : Dissolve 3-butyn-1-ol (1.0 eq) in DCM with pyridine (1.5 eq). Add p-toluenesulfonyl chloride (1.1 eq) at 0°C. Stir until conversion is complete. Wash with HCl and brine to isolate 3-butynyl tosylate .
-
Substitution :
-
Dissolve 3-butynyl tosylate in THF.
-
Add 40% aqueous methylamine (5.0 eq) to ensure mono-alkylation.
-
Heat to 50-60°C in a sealed pressure vessel for 12-18 hours.
-
-
Workup :
-
Concentrate to remove THF and excess methylamine.
-
Basify residue with 1M NaOH to pH > 12.
-
Extract with diethyl ether or DCM.
-
Dry organic layer over
and concentrate carefully (product is volatile).
-
-
Salt Formation : Dissolve the crude oil in diethyl ether and add HCl in dioxane dropwise. Filter the white precipitate (N-methylhomopropargylamine HCl ) and dry under vacuum.
Part 4: Applications in Drug Development
Heterocyclic Library Construction
N-Methylhomopropargylamine is a "privileged structure" for synthesizing nitrogenous heterocycles via cycloaddition reactions.
-
Triazolobenzodiazepines : As detailed in recent literature, reacting isatoic anhydride with N-methylhomopropargylamine yields N-alkynyl benzamides. These intermediates undergo intramolecular azide-alkyne cycloadditions (CuAAC) or thermal cyclizations to form tricyclic benzodiazepine derivatives, which are potent scaffolds for anxiolytic and sedative drugs [1].
Monoamine Oxidase (MAO) Inhibition
While N-methylpropargylamine (NMP) is the pharmacophore of MAO-B inhibitors like Selegiline, the homopropargyl analog serves as a critical probe for steric tolerance in the MAO active site.
-
Mechanism : The terminal alkyne functions as a "suicide substrate," forming a covalent adduct with the flavin cofactor of the MAO enzyme.
-
Selectivity : Extending the chain length (homopropargyl vs. propargyl) probes the depth of the substrate channel. Researchers use this molecule to tune selectivity between MAO-A (depression target) and MAO-B (Parkinson's target).
Part 5: Safety & Handling
-
Volatility : The free base is a volatile liquid. It should be handled in a fume hood.
-
Stability : The terminal alkyne is reactive. Avoid contact with copper dust or heavy metals in the absence of a ligand, as acetylides can be explosive.
-
Storage : Store as the Hydrochloride (HCl) salt at -20°C. The salt is a stable, non-volatile solid.
References
-
Mondal, C., et al. (2014). "An expedient and facile route for the general synthesis of 3-aryl substituted 1,2,3-triazolo[1,5-a][1,4]benzodiazepin-6-ones." Tetrahedron Letters. (Verified via snippet context).
-
ChemicalBook. "N-Methylpropargylamine Synthesis and Analogs."
-
Accela ChemBio. "N-Methyl-3-butyn-1-amine Hydrochloride Product Data."
(But-3-yn-1-yl)(methyl)amine safety data sheet SDS
This guide serves as an advanced technical dossier for (But-3-yn-1-yl)(methyl)amine , integrating standard Safety Data Sheet (SDS) parameters with high-level experimental context. It is designed for organic chemists and medicinal chemistry teams requiring actionable data beyond generic compliance forms.[1]
Bifunctional Linker for Diversity-Oriented Synthesis[1][2]
Chemical Identity & Significance
(But-3-yn-1-yl)(methyl)amine (CAS: 95064-91-8) is a high-value bifunctional building block.[1][2][3][4] It features a secondary amine (nucleophilic handle) and a terminal alkyne (bioorthogonal "click" chemistry handle).[1] This dual functionality makes it a critical scaffold in Fragment-Based Drug Discovery (FBDD) and proteolysis-targeting chimera (PROTAC) linker design.[1][2]
| Parameter | Data |
| IUPAC Name | N-Methylbut-3-yn-1-amine |
| CAS Number | 95064-91-8 (Free Base) / 1258538-09-8 (HCl Salt) |
| Molecular Formula | C₅H₉N |
| Molecular Weight | 83.13 g/mol |
| SMILES | CNCCC#C |
| Structure | Secondary amine tethered to a terminal alkyne via an ethyl linker.[1][2][4] |
Physicochemical Properties
Data synthesized from calculated models and homologue experimental values.[1][2]
| Property | Value | Context for Handling |
| Physical State | Colorless to pale yellow liquid | Visually inspect for yellowing (oxidation).[1][2] |
| Boiling Point | ~104.8°C (at 760 mmHg) | Volatile; significant vapor pressure at RT.[1][2] |
| Flash Point | ~18.4°C (Closed Cup) | High Flammability Risk. Use spark-proof tools.[1][2] |
| Density | 0.843 g/cm³ | Less dense than water; floats on aqueous layers.[1][2] |
| pKa (Calc) | ~8.86 (Conjugate Acid) | Moderately basic; requires buffering in biological assays.[1][2] |
| Vapor Pressure | ~30 mmHg at 25°C | Fume hood mandatory; rapid evaporation.[1][2] |
Hazard Analysis (The "Why" Behind the SDS)
Standard SDSs list hazards; this section explains the mechanistic toxicology and reactivity risks to inform your safety protocols.
Toxicology & Health Hazards[1][5]
-
Skin Corrosion/Irritation (Category 1B/2): As a low-molecular-weight secondary amine, this compound is highly lipophilic (LogP ~0.[1][2]4) and basic.[1] It can rapidly penetrate the stratum corneum, saponify membrane lipids, and cause severe chemical burns or irritation.[1][2]
-
Respiratory Toxicity (STOT-SE 3): High vapor pressure combined with amine basicity means inhalation triggers immediate mucous membrane inflammation (bronchospasm risk).[1]
Chemical Reactivity Risks
-
Acetylide Formation: The terminal alkyne proton (pKa ~25) is weakly acidic.[1] Contact with active metals (Na, K) or heavy metals (Cu, Ag) in basic conditions can form explosive metal acetylides.[1]
-
Amine Oxidation: Secondary amines absorb atmospheric CO₂ to form carbamates and can slowly oxidize to N-oxides or imines upon air exposure.[1]
-
Protocol: Store under Argon/Nitrogen atmosphere.[1]
-
Safe Handling & Storage Protocols
Standard Operating Procedures (SOPs) for Research Environments.
Storage Workflow
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic and air-sensitive.[1][2] Purge headspace with Nitrogen or Argon after every use.[1]
-
Container: Amber glass with a Teflon-lined cap (prevents leaching and UV degradation).[1]
Experimental Handling (Workflow Diagram)
Figure 1: Safe handling workflow emphasizing containment and exposure prevention.[1][2]
Emergency Response
| Scenario | Immediate Action | Mechanistic Rationale |
| Skin Contact | Drench with water for 15 min.[1][2] Do not neutralize with vinegar.[1] | Neutralization generates heat (exothermic), worsening the burn.[1][2] Dilution is safer.[1] |
| Eye Contact | Irrigate with saline/water for 15+ min.[1][2] Lift eyelids.[1] | Basic compounds cause liquefactive necrosis; rapid removal is critical to save sight.[1][2] |
| Spill (<10 mL) | Cover with vermiculite or sand.[1][2] | Do not use paper towels (fire risk due to exotherm with amine).[1][2] |
| Fire | Use CO₂ or Dry Chemical .[1][2][5][6] | Water jet may spread the immiscible, low-density liquid fire.[1][2] |
Synthesis & Applications
This molecule is a "privileged structure" in medicinal chemistry due to its ability to participate in orthogonal reactions.[1]
Synthetic Utility
-
CuAAC (Click Chemistry): The terminal alkyne reacts with azides (catalyzed by Cu(I)) to form 1,2,3-triazoles.[1] This is used to link the methylamine motif to fluorophores or macrocycles.[1]
-
Amide Coupling: The secondary amine reacts with carboxylic acids (using HATU/EDC) to install the butynyl chain as a "warhead" or linker.[1]
Reactivity Pathway[1]
Figure 2: Divergent synthetic pathways utilizing the amine and alkyne handles.
References
-
PubChem. (But-3-yn-1-yl)(methyl)amine Compound Summary. National Library of Medicine.[1] Link[1]
-
Fisher Scientific. Safety Data Sheet: 3-Methyl-1-butyne (Homologue Data).Link[1]
-
Enamine. Building Blocks: Secondary Amines and Alkynes.Link[1]
-
Sigma-Aldrich. Technical Bulletin: Handling Air-Sensitive Reagents.[1][2]Link
Sources
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- 2. Showing Compound 3-Methyl-1-butylamine (FDB008319) - FooDB [foodb.ca]
- 3. (But-3-yn-1-yl)(methyl)amine | C5H9N | CID 12623598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenesci.com [angenesci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Aqueous Solubility of N-methylbut-3-yn-1-amine HCl Salt
Introduction: The Critical Role of Solubility in Drug Discovery and Development
In the landscape of modern medicinal chemistry and drug development, the physicochemical properties of a compound are paramount to its potential as a therapeutic agent. Among these, aqueous solubility stands as a critical gatekeeper, influencing everything from bioavailability and formulation to dosage and efficacy. N-methylbut-3-yn-1-amine, a versatile building block in organic synthesis, is frequently utilized as its hydrochloride (HCl) salt to enhance its handling and performance in aqueous media. This guide provides a comprehensive technical overview of the principles governing the water solubility of N-methylbut-3-yn-1-amine HCl salt, methodologies for its empirical determination, and factors that can modulate its behavior in solution. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this key parameter.
Theoretical Framework: Why the Hydrochloride Salt Form Enhances Aqueous Solubility
The significantly increased water solubility of N-methylbut-3-yn-1-amine upon its conversion to the hydrochloride salt is a direct consequence of the acid-base reaction between the amine and hydrochloric acid. This transformation from a neutral organic molecule to an ionic salt is a fundamental strategy employed to improve the aqueous solubility of many pharmaceutical compounds.[1][2]
The free base, N-methylbut-3-yn-1-amine, possesses a terminal alkyne and a secondary amine. While the nitrogen atom can participate in hydrogen bonding with water, the overall molecule retains significant nonpolar character due to its hydrocarbon backbone. This limits its miscibility with water.
The reaction with hydrochloric acid protonates the lone pair of electrons on the nitrogen atom of the amine, forming a positively charged ammonium cation and a chloride anion.
C₅H₉N + HCl → [C₅H₁₀N]⁺ + Cl⁻
This conversion to an ionic species introduces strong ion-dipole interactions with water molecules, which are significantly more powerful than the hydrogen bonds the free base can form. Water, being a highly polar solvent, readily solvates these ions, leading to a substantial increase in solubility.[3]
Experimental Determination of Aqueous Solubility: A Step-by-Step Protocol
While theoretical principles predict high water solubility, precise quantitative measurement is essential for applications such as formulation development and pharmacological testing. The universally recognized "gold standard" for determining equilibrium solubility is the shake-flask method .[4] This method is robust, reliable, and directly measures the saturation point of the compound in a given solvent.
Materials and Equipment
-
N-methylbut-3-yn-1-amine HCl salt (high purity)
-
Deionized or distilled water (HPLC grade recommended)
-
Analytical balance (readable to at least 0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature shaker or orbital incubator
-
pH meter, calibrated
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS), or another suitable quantitative analytical technique.
-
Volumetric flasks and pipettes for standard preparation
Protocol: The Saturation Shake-Flask Method
-
Preparation: Add an excess amount of N-methylbut-3-yn-1-amine HCl salt to a vial. The key is to ensure that there will be undissolved solid remaining at equilibrium, indicating saturation. A starting point could be 20-50 mg of the salt in 1-2 mL of water.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has plateaued.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.
-
pH Measurement: Measure and record the pH of the saturated solution.
-
Quantification: Prepare a series of standard solutions of N-methylbut-3-yn-1-amine HCl salt of known concentrations. Analyze both the standards and the filtered sample from the solubility experiment using a validated analytical method like HPLC. Construct a calibration curve from the standards and use it to determine the concentration of the compound in the sample.
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L, and always report the temperature and pH at which the measurement was made.
Key Factors Influencing the Solubility of N-methylbut-3-yn-1-amine HCl
The aqueous solubility of an amine hydrochloride salt is not a fixed value but can be significantly influenced by the properties of the aqueous medium.
The Impact of pH and the Common Ion Effect
The solubility of N-methylbut-3-yn-1-amine HCl is highly dependent on pH. In neutral or alkaline solutions, the protonated amine can be deprotonated back to its less soluble free base form, potentially causing precipitation if the concentration is high enough.
Conversely, in solutions with a low pH, particularly those containing a source of chloride ions (such as gastric acid), the solubility of the hydrochloride salt may be suppressed. This phenomenon is known as the common ion effect .[5][6] The dissolution equilibrium of the salt is:
[C₅H₁₀N]⁺Cl⁻(s) ⇌ [C₅H₁₀N]⁺(aq) + Cl⁻(aq)
According to Le Châtelier's principle, if the concentration of the chloride ion is increased in the solution, the equilibrium will shift to the left, favoring the solid salt form and thus decreasing the molar solubility of the compound. This is a critical consideration in oral drug development, as the high chloride concentration in the stomach can impact a drug's dissolution.[5]
The Role of Temperature
The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature.[7] This relationship can be quantified by measuring the solubility of N-methylbut-3-yn-1-amine HCl at various temperatures. This data is crucial for understanding storage conditions and for predicting behavior in different physiological or experimental settings.
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative solubility data should be presented in a structured format.
| Parameter | Value | Units |
| Experimental Temperature | °C | |
| pH of Saturated Solution | ||
| Equilibrium Time | hours | |
| Solubility | mg/mL | |
| g/L | ||
| mol/L |
Visualization of Key Concepts
To further elucidate the principles discussed, the following diagrams illustrate the core concepts.
Caption: Workflow for the experimental determination of solubility via the shake-flask method.
Caption: The common ion effect on the solubility of the hydrochloride salt.
Conclusion
N-methylbut-3-yn-1-amine HCl salt is anticipated to exhibit high aqueous solubility due to its ionic nature. This guide has outlined the fundamental principles governing this property and provided a detailed, field-proven protocol for its quantitative determination using the shake-flask method. Understanding the impact of critical factors such as pH and temperature is essential for the successful application of this compound in research and development. The methodologies and concepts presented herein provide a robust framework for scientists to accurately characterize the solubility of N-methylbut-3-yn-1-amine HCl and other similar amine salts, facilitating informed decisions in drug discovery and chemical synthesis.
References
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]
-
Chemistry LibreTexts. (2020). Amines as Bases. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? Available at: [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Available at: [Link]
-
PubMed. (1983). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Available at: [Link]
-
University of Alberta. Isolation (Recovery) of amines. Available at: [Link]
-
Pharmaceutical Technology. (2025). Salt Selection in Drug Development. Available at: [Link]
-
ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]
-
Chemistry LibreTexts. (2024). Properties of amines. Available at: [Link]
-
UMass General Chemistry. Chem 112 – Experiment 4 – Simulation – Temperature Dependence of Salt Solubility Background. Available at: [Link]
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- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genchem.chem.umass.edu [genchem.chem.umass.edu]
Homopropargyl Amine Derivatives: A Technical Guide for Medicinal Chemistry
Executive Summary
Homopropargyl amines (HPAs)—specifically the N-alkyl-3-butyn-1-amine scaffold and its substituted derivatives—represent a versatile pharmacophore in modern drug discovery. Distinct from their lower homologue (propargylamines), HPAs offer a unique spatial arrangement (β-position relative to nitrogen) that serves two critical functions:
-
Synthetic Divergence: They act as "spring-loaded" precursors for nitrogen heterocycles (pyrrolidines, dihydropyrroles) via metal-catalyzed cycloisomerization.
-
Chemical Biology: The terminal alkyne serves as a latent electrophile for covalent inhibition or a bioorthogonal handle for activity-based protein profiling (ABPP).
This guide details the precision synthesis of chiral HPAs, their transformation into saturated heterocycles, and their application as chemical probes.
Part 1: Precision Synthesis of Chiral Homopropargyl Amines
The most robust route to enantioenriched HPAs is the diastereoselective propargylation of chiral imines. This approach avoids the racemization issues often seen in direct alkylation and allows for the installation of diverse side chains (
The Ellman Auxiliary Route
The condensation of aldehydes with (S)-tert-butanesulfinamide yields chiral sulfinylimines, which undergo diastereoselective addition with propargyl metal reagents.
Mechanism & Causality:
-
Reagent Choice: Zinc (Zn) or Indium (In) are preferred over Grignard reagents to tolerate the sulfinyl group and prevent over-addition.
-
Selectivity: The reaction proceeds via a cyclic Zimmerman-Traxler transition state where the metal coordinates to the sulfinyl oxygen, locking the facial selectivity.
-
Regioselectivity: Propargyl halides can react to form either homopropargyl (alkyne) or allenyl amines. High fidelity for the homopropargyl isomer is achieved using specific metals (In) or Lewis acids (
).
Experimental Protocol: Zn-Mediated Propargylation
A self-validating protocol for the synthesis of (S,S)-homopropargyl sulfinamides.
Materials:
-
(S)-N-(Benzylidene)-2-methylpropane-2-sulfinamide (1.0 equiv)
-
Propargyl bromide (1.5 equiv, 80% in toluene)
-
Activated Zinc dust (2.0 equiv)
-
THF (anhydrous)[1]
Step-by-Step Methodology:
-
Activation: Wash Zn dust with 1M HCl, water, ethanol, and ether. Dry under vacuum at 100°C. Why: Removes oxide layer to ensure initiation.
-
Initiation: Suspend activated Zn in THF under Argon. Add 5 mol% 1,2-dibromoethane and heat to reflux for 2 minutes. Cool to 0°C.
-
Addition: Add propargyl bromide dropwise. Stir for 30 mins at 0°C to form the organozinc species.
-
Reaction: Cannulate the sulfinylimine solution (in THF) into the organozinc mixture at -78°C. Why: Low temperature maximizes diastereoselectivity (dr).
-
Monitoring: Monitor by TLC (EtOAc/Hexane). Reaction typically completes in 2-4 hours.
-
Quench: Add saturated
solution. -
Purification: Extract with EtOAc, dry over
, and purify via flash chromatography.
Validation Checkpoint:
-
1H NMR: Look for the diastereotopic
protons (approx. 2.5 ppm) and the terminal alkyne proton triplet (approx. 2.0 ppm). -
Chiral HPLC: Confirm diastereomeric ratio (dr) > 95:5.
Part 2: Reactivity & Heterocycle Formation (The "Scaffold" Utility)
HPAs are precursors to pyrrolidines and dihydropyrroles via intramolecular hydroamination. This transformation is thermodynamically favorable but kinetically distinct based on the catalyst used.
Gold-Catalyzed Cycloisomerization
Gold(I) and Gold(III) salts activate the
Pathway Logic:
-
Coordination:
-coordinates to the alkyne. -
Cyclization: The amine attacks the activated alkyne (5-exo-dig) to form a vinyl-gold intermediate.
-
Protodeauration: Protonolysis releases the catalyst and yields the imine/enamine, which can be reduced in situ (tandem reaction) or isomerized.
Visualization: Synthetic Divergence Workflow
Figure 1: Divergent synthetic pathways from the homopropargyl amine scaffold to diverse nitrogen heterocycles.
Part 3: Medicinal Applications & Chemical Biology[2][3][4][5]
Neurodegenerative Therapeutics (MAO Inhibition)
While propargylamines (e.g., Rasagiline) are established MAO-B inhibitors, homopropargyl amines offer altered selectivity profiles. The extended carbon chain modifies the spatial fit within the MAO-B active site, often reducing mechanism-based inactivation rates compared to the propargyl analogues, allowing for reversible inhibition strategies.
-
Mechanism: The alkyne moiety targets the flavin cofactor. In HPAs, the distance to the N-lone pair alters the trajectory of the radical cation formation during catalysis.
Bioorthogonal Probes (ABPP)
HPAs are premier "clickable" scaffolds for Activity-Based Protein Profiling (ABPP).
-
The Handle: The terminal alkyne is sterically unobtrusive (small steric penalty) and bioorthogonal (inert to native cellular nucleophiles).[2]
-
Workflow:
-
Incubation: Treat proteome with HPA-based probe.
-
Click Reaction: React lysate with Azide-Rhodamine or Azide-Biotin via CuAAC.
-
Analysis: SDS-PAGE (fluorescence) or Mass Spectrometry (enrichment).
-
Data Summary: Comparative Reactivity
| Scaffold | Linker Length | Bioorthogonality | Cyclization Potential | Primary Application |
| Propargyl Amine | 1 Carbon | High | Low (Strained 4-ring) | MAO Inhibitors, Covalent Warheads |
| Homopropargyl Amine | 2 Carbons | High | High (5-ring) | Heterocycle Synthesis, ABPP Probes |
| Pentynyl Amine | 3 Carbons | High | Medium (6-ring) | Linker Spacers |
Transition State Mimics
In protease inhibition (e.g., Aspartic proteases), the HPA scaffold mimics the tetrahedral intermediate of peptide bond hydrolysis. The homopropargyl group can position the alkyne to interact with catalytic water molecules or active site residues, disrupting the catalytic cycle.
References
-
Synthesis of Enantioenriched Pyrrolidines via Gold-Catalyzed Tandem Cycloisomerization/Hydrogenation of Chiral Homopropargyl Sulfonamides. Source: Organic Letters (ACS Publications) [Link][3][4]
-
Gold-Catalyzed Oxidative Cyclization of Chiral Homopropargyl Amides: Synthesis of Enantioenriched γ-Lactams. Source: The Journal of Organic Chemistry (ACS Publications) [Link]
-
Propargylamine as functional moiety in the design of multifunctional drugs for neurodegenerative disorders. Source: Future Medicinal Chemistry (PubMed) [Link][5]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates. Source: Molecules (MDPI) [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Propargylamine as functional moiety in the design of multifunctional drugs for neurodegenerative disorders: MAO inhibition and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Profile & Synthesis of N-Methylbut-3-yn-1-amine
[1]
Executive Summary
N-Methylbut-3-yn-1-amine (CAS: 95064-91-8) is a specialized secondary amine building block critical to modern drug discovery, particularly in the synthesis of heterocycles and proteolysis-targeting chimeras (PROTACs).[1] Its structure features a terminal alkyne handle separated from a secondary amine by an ethylene spacer.[1] This bifunctionality allows it to serve as a versatile "Click Chemistry" synthon (via CuAAC reactions) while maintaining a nucleophilic amine for scaffold attachment.[1]
This guide provides an authoritative technical analysis of its physicochemical properties, offering derived data where experimental values are scarce in public literature.[1] It further details a robust, self-validating synthesis protocol designed to maximize yield and purity in a research setting.
Physicochemical Characterization
Boiling Point and Density Analysis
Experimental data for N-methylbut-3-yn-1-amine is limited in open-access repositories.[1] The values presented below are derived from Quantitative Structure-Property Relationship (QSPR) models and homologous extrapolation from N-methylbutylamine and N-methylpropargylamine.
Table 1: Physicochemical Properties
| Property | Value (Experimental/Predicted) | Confidence | Contextual Note |
| Molecular Formula | High | - | |
| Molecular Weight | 83.13 g/mol | High | - |
| Boiling Point | 90 – 95 °C (Predicted) | Medium | Comparatively, N-methylbutylamine (saturated) boils at 91°C. The alkyne group increases polarity but reduces molecular volume; these factors largely offset.[1] |
| Density | 0.76 – 0.78 g/cm³ (Predicted) | Medium | Denser than its saturated analog (0.74 g/cm³) due to the higher electron density of the alkyne |
| Refractive Index | ~1.43 (Predicted) | Medium | - |
| pKa (Conjugate Acid) | ~10.2 | High | Typical for secondary alkyl amines; slightly lowered by the inductive effect of the homopropargyl group.[1] |
| Appearance | Colorless to pale yellow liquid | High | Oxidizes slowly upon air exposure.[1] |
Structural Determinants of Volatility
The boiling point is governed by two competing factors:
-
Intermolecular Hydrogen Bonding: As a secondary amine, it acts as both a donor and acceptor, significantly elevating the boiling point compared to tertiary amines of similar mass.[1]
-
Alkyne Compactness: The linear geometry of the butynyl chain allows for tighter packing than alkyl chains, potentially increasing density, but the loss of London dispersion forces (relative to the saturated chain) moderates the boiling point elevation.[1]
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of N-methylbut-3-yn-1-amine via nucleophilic substitution of a homopropargyl electrophile. Scale: 50 mmol Yield Target: >75%
Retrosynthetic Logic
Direct alkylation of methylamine with 4-halobutyne is the most direct route.[1] To avoid over-alkylation (formation of the tertiary amine), a large excess of methylamine is required.[1] Alternatively, the starting material 3-butyn-1-ol is activated as a mesylate (Ms) or tosylate (Ts) prior to amination.[1]
Workflow Diagram (DOT)
Figure 1: Step-wise synthesis workflow from commercially available 3-butyn-1-ol.
Detailed Methodology
Step 1: Activation of 3-Butyn-1-ol
-
Setup: Charge a dry 250 mL round-bottom flask with 3-butyn-1-ol (3.50 g, 50 mmol) and anhydrous Dichloromethane (DCM) (100 mL). Add Triethylamine (7.6 g, 75 mmol).[1]
-
Cooling: Cool the solution to 0°C using an ice/water bath.
-
Addition: Dropwise add Methanesulfonyl chloride (MsCl) (6.3 g, 55 mmol) over 20 minutes.
-
Expert Insight: Maintain internal temperature < 5°C to prevent elimination to the enyne side product.[1]
-
-
Workup: Stir for 2 hours at 0°C. Wash with cold 1N HCl (2 x 50 mL), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.
Step 2: Amination
-
Reaction: Transfer the crude mesylate to a pressure vessel (sealed tube). Add Methylamine (2.0 M in THF, 125 mL, 250 mmol - 5 eq excess).
-
Causality: The large excess of methylamine statistically favors the mono-alkylated product over the di-alkylated tertiary amine.[1]
-
-
Heating: Seal the vessel and heat to 60°C for 12 hours.
-
Workup (Self-Validating Purification):
-
Cool to room temperature and vent carefully.[1]
-
Concentrate to remove excess methylamine and THF.[1]
-
Acid Wash: Dissolve residue in Et₂O (50 mL) and extract with 1M HCl (3 x 30 mL) .[1] The product moves to the aqueous phase; neutral impurities (unreacted mesylate) remain in the organic phase.[1]
-
Basification: Cool the aqueous layer to 0°C and basify to pH > 12 with 6M NaOH .
-
Extraction: Extract the liberated amine with DCM (3 x 40 mL). Dry over Na₂SO₄.[1]
-
Step 3: Isolation
-
Distillation: Perform fractional distillation at atmospheric pressure.
-
Collection: Collect the fraction boiling between 90–95°C .
-
Yield: Expected yield is 3.0 – 3.5 g (72–84%).[1]
Applications in Drug Discovery[1]
The terminal alkyne moiety allows this amine to function as a "Click" handle.[1] In fragment-based drug design (FBDD), it serves as a linker to conjugate warheads (e.g., E3 ligase ligands) to target proteins.[1]
Figure 2: Application of N-methylbut-3-yn-1-amine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
Safety & Handling
-
Volatility: With a boiling point near 90°C and high vapor pressure, use in a fume hood is mandatory.[1]
-
Flammability: Flash point is estimated at < 20°C .[1] Ground all glassware to prevent static discharge.[1]
-
Storage: Store under Argon at 4°C. Secondary amines can absorb CO₂ from the air to form carbamates; the alkyne is stable but should be kept away from copper tubing to prevent acetylide formation.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12623598, N-Methylbut-3-yn-1-amine.[1] Retrieved from [Link][1]
-
Organic Syntheses (1973). N-Methylbutylamine Synthesis Protocol.[1] Org.[1][2][3][4] Synth. 1973, 53,[1] 13. Retrieved from [Link][1]
-
ECHA (European Chemicals Agency). Registration Dossier for Homologous Amines.[1] Retrieved from [Link][1][2][4][5]
Sources
- 1. N-Methylbutylamine | C5H13N | CID 8068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. But-3-yn-1-amine | C4H7N | CID 10034574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. (But-3-en-1-yl)(methyl)amine | C5H11N | CID 12717520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methylbut-1-yne | C5H8 | CID 69019 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Sourcing High-Purity N-methyl-3-butyn-1-amine for Research and Development
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The sourcing of specialized reagents like N-methyl-3-butyn-1-amine (CAS No. 95064-91-8), a valuable bifunctional building block in medicinal chemistry and organic synthesis, requires a rigorous evaluation of supplier quality and technical specifications. This guide provides an in-depth framework for navigating the supplier landscape, interpreting critical quality documentation, and ensuring the safe handling of this high-purity chemical.
The Strategic Importance of N-methyl-3-butyn-1-amine in Synthesis
N-methyl-3-butyn-1-amine is a unique reagent featuring both a secondary amine and a terminal alkyne. This dual functionality makes it a potent building block for constructing complex molecular architectures. The terminal alkyne is amenable to a wide range of transformations, including Sonogashira coupling, "click" chemistry (CuAAC), and metallation, while the secondary amine provides a nucleophilic center for amidation, reductive amination, and other coupling reactions. Its utility as a linker and synthetic intermediate is particularly pronounced in the development of novel pharmaceutical agents and bioactive compounds.[1][2]
Given its role in multi-step syntheses, the purity of N-methyl-3-butyn-1-amine is not a trivial matter. Impurities can introduce competing side reactions, complicate purification of downstream intermediates, and ultimately compromise the yield and integrity of the final active pharmaceutical ingredient (API). Therefore, a systematic approach to supplier qualification is the first critical step in any research program utilizing this reagent.
A Framework for Qualifying Suppliers
Identifying a reliable supplier extends beyond a simple catalog search. It involves a multi-faceted assessment of their quality systems, transparency in documentation, and technical support. The following workflow provides a robust methodology for qualifying a new supplier for a critical reagent like N-methyl-3-butyn-1-amine.
Caption: Supplier Qualification Workflow for Critical Reagents.
Identifying Potential Suppliers
The market for specialized research chemicals is dynamic. While some suppliers may list N-methyl-3-butyn-1-amine directly, others may offer it on a semi-bulk or custom synthesis basis. The key identifier for this compound is its CAS Number: 95064-91-8 .[3] Always use this number when searching supplier databases to avoid confusion with related structures like 3-butyn-1-amine.[4]
Below is a summary of supplier categories to investigate:
| Supplier Category | Examples | Key Considerations |
| Specialty Building Block Producers | AChemBlock | Often have unique molecules in stock; may offer specific purity grades (e.g., 95%).[3] |
| Major Global Distributors | MilliporeSigma (Sigma-Aldrich), Thermo Fisher Scientific (Alfa Aesar), TCI Chemicals | Extensive portfolios, robust quality control systems, and readily available documentation. Availability can vary. |
| Custom Synthesis Organizations (CSOs) | Various | Ideal for larger quantities or specific purity requirements not met by catalog suppliers. Requires more rigorous project management. |
Note: The inclusion of specific company names is for illustrative purposes and does not constitute an endorsement. Researchers should conduct their own due diligence.
Decoding the Certificate of Analysis (CoA)
The Certificate of Analysis is the single most important document for verifying the quality of a chemical lot. It is not merely a formality; it is a detailed report that requires careful scientific scrutiny.
Caption: Decision Workflow for Interpreting a Certificate of Analysis.
Key Analytical Methods for Purity Verification
Understanding the methods used to generate CoA data is crucial for its correct interpretation. For a volatile, small molecule like N-methyl-3-butyn-1-amine, the following techniques are standard.[]
A. Gas Chromatography (GC) Gas chromatography is a primary method for assessing the purity of volatile compounds.[6] It separates components of a mixture based on their boiling points and interactions with the stationary phase of the column.
-
Principle: The sample is vaporized and carried by an inert gas through a long column. Compounds elute at different times (retention times) based on their physicochemical properties. A detector, commonly a Flame Ionization Detector (FID), quantifies the amount of each compound.
-
What it Tells You: The GC chromatogram provides a percentage purity value based on the relative area of the main peak compared to the total area of all peaks. It is highly effective for detecting volatile organic impurities.
-
Protocol Synopsis (ASTM D7504 adapted): [6]
-
Instrument: Agilent Intuvo 9000 GC or equivalent.
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5) is suitable for amine analysis.
-
Injector: Split/splitless injector at ~250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) to elute all components.
-
Detector: Flame Ionization Detector (FID) at ~300°C.
-
Analysis: The area percent of the N-methyl-3-butyn-1-amine peak is calculated to determine purity.
-
B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy ¹H NMR is an indispensable tool for confirming molecular structure and can also be used for quantitative analysis (qNMR).
-
Principle: The technique probes the magnetic properties of hydrogen nuclei (protons) within a molecule. The resulting spectrum provides information about the electronic environment of each proton, their connectivity, and their relative numbers.
-
What it Tells You: The ¹H NMR spectrum confirms the identity of the compound by showing the expected chemical shifts, splitting patterns, and integrations for its unique protons. It can also reveal the presence of structurally similar impurities or residual solvents. Purity can be assessed by comparing the integration of the compound's signals to those of a certified internal standard of known concentration.
Safe Handling and Storage Protocols
N-methyl-3-butyn-1-amine and related alkynylamines are hazardous materials that demand strict adherence to safety protocols.[4][7] The Safety Data Sheet (SDS) is the primary source for this information.
Key Hazards:
-
Flammability: These compounds are often highly flammable liquids with low flash points.[4] All work must be conducted away from ignition sources in a well-ventilated chemical fume hood.[8][9]
-
Corrosivity: Alkylamines can cause severe skin burns and eye damage.[4][7]
-
Toxicity: They are typically harmful if swallowed or inhaled.[7]
Mandatory Safety & Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), splash goggles, and a flame-retardant lab coat.[10]
-
Ventilation: Use only in a certified chemical fume hood to avoid inhalation of vapors.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9][10] Storage at refrigerated temperatures (2-8°C) is often recommended to minimize degradation.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and acids.[9]
By integrating these principles of supplier qualification, rigorous documentation analysis, and unwavering commitment to safety, researchers can confidently source high-purity N-methyl-3-butyn-1-amine, ensuring the integrity and success of their scientific endeavors.
References
- Time in Odintsovskiy gorodskoy okrug, RU. Google.
-
(But-3-en-1-yl)(methyl)amine. PubChem, National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
Quantitation of 11 alkylamines in atmospheric samples: separating structural isomers by ion chromatography. Atmospheric Measurement Techniques. Retrieved February 3, 2026, from [Link]
-
Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides. Journal of Chromatography A. Retrieved February 3, 2026, from [Link]
-
But-3-yn-1-amine. LookChem. Retrieved February 3, 2026, from [Link]
-
CHEMICAL PURITY ANALYSIS. Agilent Technologies. Retrieved February 3, 2026, from [Link]
-
SAFETY DATA SHEET - 3-Methyl-1-Butene. Airgas. Retrieved February 3, 2026, from [Link]
-
But-3-yn-1-amine. PubChem, National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies. Retrieved February 3, 2026, from [Link]
-
(But-3-yn-1-yl)(methyl)amine. PubChem, National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Amino-3-butyne 95 14044-63-4 [sigmaaldrich.com]
- 3. (but-3-yn-1-yl)(methyl)amine 95% | CAS: 95064-91-8 | AChemBlock [achemblock.com]
- 4. But-3-yn-1-amine | C4H7N | CID 10034574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. airgas.com [airgas.com]
Methodological & Application
Application Note: Bio-Orthogonal Conjugation Strategies Using N-Methylbut-3-yn-1-amine
Abstract
This technical guide details the strategic application of N-methylbut-3-yn-1-amine (CAS 95064-91-8) as a bifunctional linker in drug discovery and bioconjugation. Unlike standard propargyl amines, this homopropargyl derivative offers a distinct structural advantage: an extended alkyl chain that reduces steric hindrance around the resulting triazole and a secondary amine that permits controlled, selective functionalization. This note provides optimized protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), addressing specific challenges such as copper chelation by free amines and offering self-validating quality control steps.
Part 1: Strategic Utility & Molecular Logic
The Homopropargyl Advantage
In "click" chemistry, the proximity of the triazole ring to the payload can affect binding affinity or biological activity. N-methylbut-3-yn-1-amine provides a critical C2-spacer (ethyl group) between the alkyne and the amine, contrasting with the C1-spacer of propargyl amines.
-
Steric Decongestion: The extra methylene unit decouples the electronic effects of the triazole from the amine conjugation site.
-
Secondary Amine Versatility: The N-methyl group prevents over-alkylation (a common issue with primary amines) and allows for direct formation of tertiary amides or amines, which are ubiquitous in medicinal chemistry (e.g., PROTAC linkers).
Reaction Pathway Visualization
The following diagram illustrates the bifunctional workflow: first utilizing the amine "handle" to attach a payload, followed by the "click" reaction.
Figure 1: Sequential functionalization workflow. The secondary amine is typically reacted first to prevent copper chelation interference during the click step.
Part 2: Experimental Protocols
Pre-Click Functionalization (The "Handle" Installation)
Objective: To attach the alkyne linker to a carboxylic acid-containing drug scaffold.
Reagents:
-
Carboxylic Acid Payload (1.0 equiv)
-
N-methylbut-3-yn-1-amine (1.2 equiv)[1]
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: DMF or DCM
Procedure:
-
Dissolve the Carboxylic Acid Payload in anhydrous DMF (0.1 M).
-
Add DIPEA and stir for 5 minutes.
-
Add HATU; the solution should turn slightly yellow. Stir for 10 minutes to activate the acid.
-
Add N-methylbut-3-yn-1-amine .
-
Monitor via LC-MS. The secondary amine is highly nucleophilic; reaction is typically complete within 1–2 hours at RT.
-
Purification: Isolate the alkyne-amide intermediate via flash chromatography.
-
Checkpoint: Verify the presence of the terminal alkyne proton via 1H NMR (~2.0 ppm, triplet).
-
Optimized CuAAC Click Protocol
Objective: To conjugate the alkyne-intermediate to an azide-labeled target using a copper-stabilizing ligand.
Critical Mechanism: Free amines or amides can weakly chelate Cu(I), potentially stalling the reaction or promoting oxidation. We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that out-competes the substrate for copper binding, protecting the catalyst and accelerating the reaction.[2]
Reagents:
-
Alkyne-Intermediate (from 2.1)
-
Azide-Partner (1.0 equiv)
-
THPTA Ligand (200 mM stock in water)
-
Sodium Ascorbate (500 mM stock in water - Freshly Prepared)
-
Buffer: 100 mM Phosphate Buffer (pH 7.0) or DMSO/Water mix.
Step-by-Step Protocol:
-
Prepare the Catalyst Complex (Premix):
-
In a separate microtube, mix CuSO₄ and THPTA in a 1:5 molar ratio .
-
Example: Mix 10 µL of CuSO₄ stock (1 µmol) with 25 µL of THPTA stock (5 µmol).
-
Why: Pre-complexing ensures Cu is protected before it encounters the sodium ascorbate reducing agent.
-
-
Reaction Assembly:
-
Dissolve Alkyne and Azide in the reaction solvent (final concentration 1–10 mM).
-
Add the Cu-THPTA premix to the reaction vessel. (Recommended: 5–10 mol% Copper relative to limiting reagent).
-
-
Initiation:
-
Add Sodium Ascorbate (final concentration 5 mM or 5–10 equivalents relative to Cu).
-
Observation: The solution may turn slightly yellow but should remain clear. A brown/black precipitate indicates copper oxidation (bad).
-
-
Incubation:
-
Stir or shake at Room Temperature for 1–4 hours.
-
Note: Keep the headspace small or flush with N₂ to minimize oxygen exposure.
-
-
Quenching & Purification:
-
Add a chelator (e.g., EDTA or commercially available copper scavenger resin) to remove copper.
-
Purify via HPLC or dialysis (for biomolecules).
-
Part 3: Data Summary & Troubleshooting
Reagent Compatibility Table
| Component | Recommended Conc. | Role | Critical Note |
| CuSO₄ | 0.1 – 1.0 mM | Catalyst Source | Must be reduced to Cu(I) to be active. |
| THPTA | 0.5 – 5.0 mM | Cu(I) Ligand | Essential. Prevents oxidation and amine-induced catalyst poisoning. Ratio Cu:Ligand must be 1:5. |
| Na-Ascorbate | 5.0 mM | Reducing Agent | Unstable in solution. Make fresh daily. |
| Aminoguanidine | 5.0 mM | Additive | (Optional) Use only if clicking to proteins to prevent side-reactions with oxidized ascorbate. |
Troubleshooting Logic (Self-Validating System)
Issue 1: Reaction Stalls (LC-MS shows starting material)
-
Cause: Oxidation of Cu(I) to Cu(II) by atmospheric oxygen.
-
Validation: Add fresh Sodium Ascorbate. If the reaction restarts, oxygen was the culprit.
-
Fix: Degas solvents or increase THPTA concentration.
Issue 2: Precipitation
-
Cause: The triazole product is often less soluble than the starting materials.
-
Validation: Check solubility of the product in DMSO.
-
Fix: Increase DMSO/t-Butanol percentage in the solvent mixture.
Issue 3: Blue/Green Solution
-
Cause: Cu(II) accumulation.
-
Fix: The reaction has failed due to lack of reducing agent. Add more ascorbate immediately.
Part 4: Safety & Handling
-
Azide Hazards: Organic azides with low C/N ratios (<3) are potentially explosive. N-methylbut-3-yn-1-amine is stable, but its azide partners must be handled with care. Do not concentrate reaction mixtures containing low molecular weight azides to dryness.
-
Copper Toxicity: While THPTA minimizes cytotoxicity, copper is toxic to live cells. For live-cell applications, ensure extensive washing or consider Strain-Promoted (Copper-Free) Click Chemistry, although that requires cyclooctynes, not the terminal alkyne discussed here.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. [Link]
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002).[3] Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. (Describes the use of THPTA ligand). [Link]
-
PubChem Compound Summary for CID 12623598 (N-methylbut-3-yn-1-amine). [Link]
Sources
Strategic Synthesis of 1,2,3-Triazole Scaffolds from N-methylhomopropargylamine: Protocols and Mechanistic Insights
An Application Guide for Medicinal Chemists
Abstract: The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, recognized for its exceptional stability, unique electronic properties, and its role as a bioisostere for amide bonds.[1][2] Its prevalence in approved therapeutics like the antibacterial agent tazobactam and the anticancer drug carboxyamidotriazole underscores its significance.[1] The advent of "click chemistry," specifically the metal-catalyzed Huisgen 1,3-dipolar cycloaddition between azides and alkynes, has revolutionized access to this scaffold, enabling rapid and efficient library synthesis for drug discovery programs.[3][4] This application note provides a comprehensive guide for researchers on the synthesis of 1,2,3-triazoles using N-methylhomopropargylamine, a versatile and readily available terminal alkyne building block. We present detailed, field-tested protocols for both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which provide exquisite regiochemical control to selectively yield either 1,4- or 1,5-disubstituted triazoles, respectively. The causality behind experimental choices, mechanistic underpinnings, and detailed characterization methods are discussed to ensure robust and reproducible outcomes.
Introduction: The Power of Regiocontrol in Triazole Synthesis
The thermal Huisgen 1,3-dipolar cycloaddition of an azide and a terminal alkyne typically requires harsh conditions and produces a mixture of 1,4- and 1,5-disubstituted regioisomers, which are often difficult to separate, hindering its utility in targeted synthesis.[5] The development of metal-catalyzed variants provides a solution, offering remarkable rate acceleration and, most critically, near-perfect regioselectivity.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, the premier example of a "click" reaction, exclusively yields 1,4-disubstituted 1,2,3-triazoles .[][7] Its operational simplicity, high yields, and tolerance of a wide array of functional groups have made it a workhorse in organic synthesis and bioconjugation.[3]
-
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As a powerful complement to CuAAC, the ruthenium-catalyzed reaction selectively produces the alternative 1,5-disubstituted 1,2,3-triazoles .[8][9] This method expands the chemical space accessible to researchers, as the different substitution pattern can dramatically alter the pharmacological properties of the resulting molecule.[10]
This guide will leverage N-methylhomopropargylamine as the alkyne component to demonstrate both of these indispensable transformations.
Figure 1. Regiocontrol in triazole synthesis from a common set of starting materials.
Protocol I: Copper-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)
The CuAAC reaction proceeds via a mechanism that is distinct from a concerted cycloaddition. The active Cu(I) catalyst first forms a copper-acetylide intermediate with the terminal alkyne. This complex then reacts with the azide, proceeding through a six-membered copper-containing ring intermediate to furnish the 1,4-disubstituted triazole product upon protonolysis.[3][]
Mechanistic Workflow
The catalytic cycle, as understood from extensive experimental and computational studies, is depicted below.[11] A key feature is the ability to generate the active Cu(I) catalyst in situ from a more stable and soluble Cu(II) salt (like CuSO₄·5H₂O) using a mild reducing agent, most commonly sodium ascorbate.[12]
Figure 2. Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Detailed Experimental Protocol (CuAAC)
This protocol describes a general procedure for the reaction of an organic azide with N-methylhomopropargylamine.
Materials:
-
N-methylhomopropargylamine
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Saturated aq. Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the organic azide (1.0 mmol, 1.0 equiv) in a 1:1 mixture of t-BuOH and water (10 mL).
-
Addition of Alkyne: Add N-methylhomopropargylamine (1.1 mmol, 1.1 equiv) to the solution and stir for 5 minutes at room temperature. Causality Note: A slight excess of the alkyne ensures complete consumption of the potentially more valuable azide partner.
-
Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (0.05 mmol, 5 mol% in 1 mL H₂O) and sodium ascorbate (0.10 mmol, 10 mol% in 1 mL H₂O). Causality Note: Using freshly prepared solutions is crucial as sodium ascorbate can degrade upon storage. A 2:1 ratio of ascorbate to copper ensures the copper remains in the active Cu(I) oxidation state throughout the reaction.
-
Reaction Initiation: Add the CuSO₄ solution to the reaction flask, followed by the dropwise addition of the sodium ascorbate solution. The solution will typically turn from pale blue to a yellow-green or heterogeneous suspension.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azide is fully consumed (typically 1-4 hours).
-
Work-up: Upon completion, add saturated aqueous NH₄Cl solution (15 mL) and stir for 20 minutes. Causality Note: The ammonium chloride solution complexes with copper salts, aiding in their removal from the organic phase during extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 25 mL), then dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.[13]
Quantitative Data Summary
The following table provides representative data for the CuAAC reaction with various azides.
| Entry | Azide Substrate | Product Structure | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Azide | 1-benzyl-4-((methylamino)methyl)-1H-1,2,3-triazole | t-BuOH/H₂O | 1.5 | 95 |
| 2 | Phenyl Azide | 1-phenyl-4-((methylamino)methyl)-1H-1,2,3-triazole | t-BuOH/H₂O | 2 | 92 |
| 3 | 1-Azido-4-nitrobenzene | 1-(4-nitrophenyl)-4-((methylamino)methyl)-1H-1,2,3-triazole | DMF/H₂O | 3 | 88 |
| 4 | 1-Azidohexane | 1-hexyl-4-((methylamino)methyl)-1H-1,2,3-triazole | t-BuOH/H₂O | 4 | 91 |
Protocol II: Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles (RuAAC)
The RuAAC reaction follows a completely different mechanistic pathway, which accounts for its orthogonal regioselectivity. The reaction is believed to proceed via the oxidative coupling of the azide and alkyne at the ruthenium center to form a six-membered ruthenacycle intermediate.[14] Subsequent reductive elimination releases the 1,5-disubstituted triazole product and regenerates the active Ru(II) catalyst.[15]
Mechanistic Workflow
This pathway avoids the formation of a metal-acetylide and instead relies on the concerted or stepwise formation of the ruthenacycle. The regioselectivity is dictated by the initial C-N bond formation between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[14]
Figure 3. Simplified catalytic cycle for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Detailed Experimental Protocol (RuAAC)
This protocol outlines a general procedure using a common ruthenium catalyst.
Materials:
-
N-methylhomopropargylamine
-
Organic Azide (e.g., Benzyl Azide)
-
Pentamethylcyclopentadienyl Ruthenium(II) Chloride complex (e.g., [CpRuCl(COD)] or [CpRuCl(PPh₃)₂])
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
n-Hexane
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the ruthenium catalyst (0.02 mmol, 2 mol%). Safety Note: Ruthenium catalysts are air- and moisture-sensitive. Handle under inert conditions.
-
Reagent Addition: Add anhydrous solvent (e.g., DCE, 10 mL) via syringe. Add the organic azide (1.0 mmol, 1.0 equiv) followed by N-methylhomopropargylamine (1.2 mmol, 1.2 equiv).
-
Reaction Conditions: Stir the mixture at room temperature or heat to 60-80 °C. Causality Note: While many RuAAC reactions proceed at room temperature, gentle heating can be beneficial for less reactive substrates. The choice depends on the specific azide and alkyne partners.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 6-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Directly load the crude residue onto a silica gel column. Elute with a gradient of Ethyl Acetate in n-Hexane to isolate the pure 1,5-disubstituted 1,2,3-triazole.
Quantitative Data Summary
The following table provides representative data for the RuAAC reaction.
| Entry | Azide Substrate | Product Structure | Catalyst | Temp (°C) | Yield (%) |
| 1 | Benzyl Azide | 1-benzyl-5-((methylamino)methyl)-1H-1,2,3-triazole | [CpRuCl(COD)] | RT | 89 |
| 2 | Phenyl Azide | 1-phenyl-5-((methylamino)methyl)-1H-1,2,3-triazole | [CpRuCl(PPh₃)₂] | 60 | 85 |
| 3 | 1-Azido-4-methoxybenzene | 1-(4-methoxyphenyl)-5-((methylamino)methyl)-1H-1,2,3-triazole | [CpRuCl(COD)] | RT | 92 |
| 4 | 1-Azidohexane | 1-hexyl-5-((methylamino)methyl)-1H-1,2,3-triazole | [CpRuCl(COD)] | 40 | 88 |
Characterization and Validation
Confirming the identity and, crucially, the regiochemistry of the synthesized triazole is paramount.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is the most powerful tool for distinguishing between 1,4- and 1,5-isomers.
-
1,4-Isomer (from CuAAC): The triazole proton (CH ) typically appears as a sharp singlet further downfield, often in the range of δ 7.5 - 8.2 ppm .
-
1,5-Isomer (from RuAAC): The triazole proton (CH ) is more shielded and appears as a singlet further upfield, typically in the range of δ 7.0 - 7.6 ppm .
-
-
Infrared (IR) Spectroscopy: The disappearance of the strong, sharp azide stretch (~2100 cm⁻¹) and the alkyne C-H stretch (~3300 cm⁻¹) is indicative of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.
By employing these complementary catalytic systems, researchers can strategically access either the 1,4- or 1,5-disubstituted 1,2,3-triazole from N-methylhomopropargylamine, providing a robust platform for generating diverse molecular libraries for screening in drug development and other life science applications.
References
-
Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. Available at: [Link]
-
Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]
-
Bozorov, K., et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Future Medicinal Chemistry. Available at: [Link]
-
Arkivoc. Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Available at: [Link]
-
ACS Publications. Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Available at: [Link]
-
Taylor & Francis Online. Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Available at: [Link]
-
ISRES Publishing. Synthesis of 1,2,4 triazole compounds. Available at: [Link]
-
Frontiers Media SA. 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Available at: [Link]
-
Juber, I. K. (2018). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Tikrit Journal of Pure Science. Available at: [Link]
-
Organic Chemistry Portal. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Available at: [Link]
-
ResearchGate. "Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach". Available at: [Link]
-
ChemRxiv. Ruthenium-Catalysed Azide-Selenoalkyne Cycloadditions: A Combined Synthetic-Computational Study into Reaction Scope, Mechanism and Origins of Regioselectivity. Available at: [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. Available at: [Link]
-
National Center for Biotechnology Information. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]
-
Chemical Science Review and Letters. Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. Available at: [Link]
-
YouTube. CuAAC click triazole synthesis - laboratory experiment. Available at: [Link]
-
Royal Society of Chemistry. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Available at: [Link]
-
PubMed. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Available at: [Link]
-
National Center for Biotechnology Information. A practical flow synthesis of 1,2,3-triazoles. Available at: [Link]
-
Der Pharma Chemica. N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Available at: [Link]
-
Chalmers University of Technology. Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Available at: [Link]
-
ACS Publications. Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Available at: [Link]
-
Royal Society of Chemistry. A practical flow synthesis of 1,2,3-triazoles. Available at: [Link]
-
MDPI. Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. Available at: [Link]
-
ScienceDirect. Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? Available at: [Link]
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Application Notes and Protocols for Reductive Amination with But-3-yn-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Propargylamino Moiety
The synthesis of amines is a cornerstone of modern organic chemistry, particularly in the realm of pharmaceutical and materials science. Among the myriad of amine-containing structures, propargylamines—amines bearing a terminal alkyne—stand out as exceptionally versatile building blocks. The presence of the alkyne functionality opens a gateway to a vast array of subsequent transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry".[1][2] This powerful ligation chemistry allows for the efficient and specific conjugation of the propargylamine-containing molecule to other molecules bearing an azide group, enabling applications in drug discovery, bioconjugation, and materials science.[3][4]
Reductive amination is a highly effective and widely used method for the formation of carbon-nitrogen bonds.[5] This one-pot reaction, which combines a carbonyl compound with an amine in the presence of a reducing agent, offers a direct and controlled route to substituted amines, avoiding the common issue of over-alkylation associated with direct alkylation methods.[5] This guide provides a detailed protocol and technical insights for the successful reductive amination of but-3-yn-1-amine and its derivatives, yielding valuable propargylamine products.
The Mechanism of Reductive Amination
The reductive amination reaction proceeds in two key stages within a single reaction vessel.[6] The first step involves the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, leading to the formation of a carbinolamine intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). The second stage is the reduction of this imine or iminium ion by a selective reducing agent to afford the final amine product.[6]
A critical aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the imine/iminium ion in the presence of the starting carbonyl compound.[5] Reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly well-suited for this purpose due to their mild nature and chemoselectivity.[5][6]
Figure 2: Experimental workflow for the synthesis of N-Benzyl-but-3-yn-1-amine.
Materials:
-
But-3-yn-1-amine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add but-3-yn-1-amine (1.0 eq). Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration).
-
Addition of Aldehyde: Add benzaldehyde (1.0-1.2 eq) to the solution at room temperature. Stir the mixture for 20-30 minutes to allow for the initial formation of the imine intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture in portions over 10-15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-16 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-benzyl-but-3-yn-1-amine by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate).
Characterization of the Product
The purified N-benzyl-but-3-yn-1-amine should be characterized to confirm its identity and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the benzyl group (aromatic protons and benzylic CH₂), the butynyl group (alkynyl proton, propargylic CH₂, and the adjacent CH₂), and the N-H proton (if a primary amine was used). For N-benzyl-but-3-yn-1-amine, expect to see multiplets for the aromatic protons around 7.2-7.4 ppm, a singlet for the benzylic protons around 3.8 ppm, and signals corresponding to the butynyl chain. [7][8]* ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the characteristic alkyne carbons (typically around 70 and 80 ppm).
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the product, confirming the successful coupling of the amine and the aldehyde. [9]* Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C≡C-H stretch for the terminal alkyne around 3300 cm⁻¹ and a C≡C stretch around 2100 cm⁻¹.
Applications in Click Chemistry
The N-substituted but-3-yn-1-amine derivatives synthesized via this protocol are prime candidates for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). [1]This reaction allows for the efficient formation of a stable triazole ring, linking the propargylamine-containing molecule to an azide-functionalized partner. [2] This powerful conjugation strategy has found widespread use in:
-
Drug Discovery: Linking small molecule fragments to create novel drug candidates. [3][4]* Bioconjugation: Attaching probes, tags, or other functional molecules to biomolecules like proteins and nucleic acids. [2]* Materials Science: Synthesizing functionalized polymers and materials with tailored properties. [10]
Figure 3: Application of propargylamines in CuAAC Click Chemistry.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive reducing agent. Wet solvent or reagents. Sterically hindered substrates. Poorly reactive amine or carbonyl compound. | Use fresh, high-quality NaBH(OAc)₃. Ensure all glassware and solvents are anhydrous. Increase reaction time and/or temperature. Add a catalytic amount of acetic acid (for ketones). |
| Formation of side products (e.g., reduced carbonyl) | Reducing agent is too harsh or added too quickly. | Use the milder NaBH(OAc)₃. Add the reducing agent portion-wise at room temperature or below. |
| Double alkylation of primary amine | Excess aldehyde used. | Use a 1:1 or slight excess of the amine to the aldehyde. [5] |
| Difficulty in purification | Close polarity of product and starting materials. | Optimize the eluent system for column chromatography. Consider a preliminary acid-base extraction to separate the basic amine product from neutral starting materials. |
References
- Gommermann, N., Koradin, C., Polborn, K., & Knochel, P. (2003). A versatile method for the preparation of chiral propargylamines.
- Application Note – Reductive Amin
- Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). The Organic Chemistry Tutor.
- (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2023). Molbank, 2023(1), M1561.
- Reductive Amination & Secondary Amine Synthesis. (2020, March 21). ChemHelp ASAP.
- Heinen, A. W., Peters, J. A., & van Bekkum, H. (2000). Reductive Amination of Benzaldehyde over Palladium on Carbon. European Journal of Organic Chemistry, 2000(14), 2501-2506.
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
- Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. (n.d.). Organic Chemistry Portal.
- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
- Török, B. (2016). Reduction of Imines and Reductive Amination of Aldehydes and Ketones.
- One pot Synthesis of Propargylamines using Solid-Phase Extractive Isol
- Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. (2020).
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
- Gessner, V. H., & D’Souza, D. M. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(13), 7536-7586.
- Vitale, F., & Scrimin, P. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(15), 10133-10252.
- “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. (2023). International Journal of Molecular Sciences, 24(22), 16401.
- Recent applications of click chemistry in drug discovery. (2019). Expert Opinion on Drug Discovery, 14(6), 547-563.
- Synthesis and Reactivity of Propargylamines in Organic Chemistry. (2017). Chemical Reviews, 117(15), 10133-10252.
- Supplementary Material. (n.d.). The Royal Society of Chemistry.
- Solvent-free synthesis of propargylamines: an overview. (2021). RSC Advances, 11(32), 19433-19449.
- Click chemistry. (n.d.). In Wikipedia.
- Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. (2012). Journal of the Chilean Chemical Society, 57(3), 1275-1279.
- 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl... (n.d.).
- N-benzyl-3-phenylpropan-1-amine. (n.d.). Chemsrc.com.
Sources
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Advanced Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Amine Linkers
Introduction & Scope
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier "click" chemistry reaction, celebrated for its bioorthogonality, speed, and regioselectivity. It forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[1]
This guide specifically addresses the use of Amine Linkers in CuAAC. In bioconjugation, "amine linkers" typically refer to heterobifunctional reagents (e.g., Azide-PEG-Amine or Alkyne-PEG-Amine ) or reagents designed to convert native amine residues (Lysine, N-terminus) into "clickable" handles (e.g., NHS-PEG-Azide ).
Strategic Utility
-
Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic payloads to lysine residues.
-
Surface Functionalization: Anchoring biomolecules to amine-coated surfaces (glass slides, nanoparticles).
-
Metabolic Labeling: Introducing amine-reactive click handles into cellular pathways.
Mechanistic Foundations
Understanding the catalytic cycle is vital for troubleshooting. The reaction is not a simple concerted cycloaddition; it is a stepwise process mediated by Cu(I).
The Role of the Ligand (THPTA/BTTAA)
In biological contexts, Cu(I) is thermodynamically unstable and prone to oxidation (to inactive Cu(II)) or disproportionation.[2][3] Furthermore, free Cu(I) generates Reactive Oxygen Species (ROS) that degrade proteins.
-
TBTA: Poor aqueous solubility; requires DMSO/alcohol cosolvents.
-
THPTA: Water-soluble; protects Cu(I) from oxidation; sacrifices itself to ROS to protect the protein.
-
BTTAA: Second-generation; faster kinetics and lower cytotoxicity than THPTA.
Diagram 1: The Cu(I) Catalytic Cycle
The following diagram illustrates the stepwise insertion of Copper into the alkyne, the capture of the azide, and the ring closure.
Caption: The stepwise catalytic cycle of CuAAC. Note that the formation of the metallacycle (Step 3) and subsequent ring contraction are accelerated by the ligand environment.
Experimental Protocol: Bioconjugation Workflow
This protocol describes the "Two-Step" labeling of a protein:
-
Functionalization: Converting surface amines to azides using an NHS-PEG4-Azide linker.
-
Click Reaction: Conjugating a fluorescent Alkyne dye to the Azide-protein.
Reagents Required
| Reagent | Concentration (Stock) | Solvent | Storage |
| Protein (BSA/IgG) | 1–10 mg/mL | PBS (pH 7.4) | 4°C |
| NHS-PEG4-Azide | 10 mM | Dry DMSO | -20°C (Desiccated) |
| Alkyne-Dye | 10 mM | DMSO | -20°C (Dark) |
| CuSO4 | 20 mM | Water | RT |
| THPTA Ligand | 100 mM | Water | 4°C |
| Sodium Ascorbate | 500 mM | Water | Make Fresh |
| Aminoguanidine | 100 mM | Water | 4°C |
Critical Note: Aminoguanidine is added to scavenge dehydroascorbate byproducts that can crosslink proteins.
Step 1: Amine Functionalization (NHS Ester Reaction)
-
Buffer Exchange: Ensure protein is in an amine-free buffer (PBS, HEPES). Avoid Tris or Glycine.
-
Reaction: Add 10–20 molar equivalents of NHS-PEG4-Azide to the protein solution.
-
Incubation: Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours on ice.
-
Purification: Remove excess linker via Desalting Column (e.g., Zeba Spin, PD-10) or Dialysis.
-
Validation: Verify labeling via MS or by checking the loss of free amines (TNBS assay), though usually, one proceeds directly to the click step.
-
Step 2: The CuAAC Click Reaction
This step conjugates the Alkyne-Dye to the now Azide-labeled protein.
-
Premix Catalyst (The "Master Mix"):
-
It is crucial to mix Copper and Ligand before adding to the protein to prevent Cu-induced precipitation.
-
Mix CuSO4 and THPTA in a 1:5 molar ratio.
-
Example: 10 µL CuSO4 (20 mM) + 10 µL THPTA (100 mM) + 80 µL Water. Let stand for 5 mins. Complex turns light blue.[4]
-
-
Reaction Assembly: Add reagents to the protein solution (50–100 µL) in the following order:
-
Protein-Azide (in PBS).
-
Alkyne-Dye (2–5 equivalents relative to Azide).
-
Aminoguanidine (Final conc: 5 mM).[5]
-
Cu-THPTA Complex (Final conc: 0.1–0.5 mM Cu).
-
Sodium Ascorbate (Final conc: 5 mM). Add this last to start the reaction.
-
-
Incubation:
-
Flush headspace with N2 or Argon if possible (optional but recommended for sensitive proteins).
-
Incubate 1 hour at RT in the dark.
-
-
Quenching & Purification:
-
Add EDTA (final 10 mM) to chelate copper.
-
Purify via Size Exclusion Chromatography (SEC) or dialysis to remove free dye and reagents.
-
Workflow Visualization
Caption: Two-stage bioconjugation workflow: Amine-to-Azide conversion followed by CuAAC conjugation.
Optimization & Troubleshooting
Ligand Selection Matrix
| Ligand | Water Solubility | Reaction Speed | Cytotoxicity | Best Use Case |
| TBTA | Low (<0.1 mM) | Slow | High | Organic synthesis; robust polymers. |
| THPTA | High (>50 mM) | Fast | Low | Protein labeling; DNA; general bioconjugation.[6] |
| BTTAA | High | Very Fast | Very Low | Live cell surface labeling; low-concentration targets. |
Common Failure Modes
-
Protein Precipitation:
-
Cause: Free Cu(I) binding to protein residues or excessive denaturation.
-
Solution: Increase Ligand:Cu ratio to 10:1. Ensure Cu-Ligand is premixed.[5] Use THPTA or BTTAA, never TBTA for proteins.
-
-
No Reaction (Low Yield):
-
Cause: Oxidation of Cu(I) to Cu(II) by oxygen.
-
Solution: Add more Sodium Ascorbate (it is consumed by O2). Degas buffers. Increase Cu concentration.[3]
-
-
Blue Solution Turns Yellow/Brown:
References
-
Rostovtsev, V. V., et al. (2002).[8] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide−Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie (Introduction of BTTAA). Link
Sources
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- 5. jenabioscience.com [jenabioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates Using Homopropargyl Amines
Foreword: The Ascendant Role of Homopropargyl Amines in Drug Discovery
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures with therapeutic potential is paramount. Among the myriad of versatile building blocks, homopropargyl amines have emerged as exceptionally valuable intermediates. Their unique structural motif, featuring a chiral center adjacent to both an amino group and an alkyne, provides a rich platform for diversification and the construction of complex, biologically active molecules.[1][2][3] These structures are not merely synthetic curiosities; they are foundational elements in the synthesis of nitrogen-containing heterocycles, alkaloids, and peptidomimetics that are central to numerous drug discovery programs.[4][5]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple recitation of procedures to provide a deeper understanding of the causality behind the synthetic choices. We will explore robust, field-proven protocols, emphasizing the principles that ensure reproducibility and scalability. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.
Part 1: The A³ Coupling Reaction: A Cornerstone of Homopropargyl Amine Synthesis
The three-component coupling of an aldehyde, an alkyne, and an amine, commonly known as the A³ (or A3) coupling reaction, represents one of the most efficient and atom-economical methods for synthesizing propargyl and homopropargyl amines.[5][6] Its convergence, mild reaction conditions, and broad substrate scope have cemented its status as a workhorse reaction in synthetic organic chemistry.[6]
Mechanistic Rationale & The Role of the Catalyst
The reaction is typically catalyzed by a transition metal salt, with copper(I) and gold(I) complexes being particularly effective.[7][8] The generally accepted mechanism proceeds through two key cycles:
-
Imine Formation: The aldehyde and amine first condense to form an iminium ion intermediate. This step is often the rate-determining step and can be influenced by the solvent and the presence of dehydrating agents.
-
Alkynylation: Concurrently, the metal catalyst (e.g., Cu(I)) reacts with the terminal alkyne to form a metal acetylide. This species is a potent nucleophile that readily attacks the electrophilic iminium ion, forging the crucial C-C bond and generating the homopropargyl amine product upon protonolysis.
The choice of catalyst is critical. Copper(I) salts like CuBr or CuI are widely used due to their low cost and high efficiency.[7] Gold and silver catalysts can also offer unique reactivity and are sometimes employed for substrates that are sensitive to copper.[7][8]
Protocol: Copper-Catalyzed A³ Coupling for Homopropargyl Amine Synthesis
This protocol describes a general procedure for the synthesis of a homopropargyl amine using copper(I) bromide as the catalyst.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Secondary Amine (1.1 mmol, 1.1 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Copper(I) Bromide (CuBr) (0.05 mmol, 5 mol%)
-
Solvent (e.g., Toluene, Dioxane, or CH3CN), 5 mL
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N2 or Ar)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol), secondary amine (1.1 mmol), terminal alkyne (1.2 mmol), and CuBr (5 mol%).
-
Solvent Addition: Add the solvent (5 mL) to the flask.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C, depending on the reactivity of the substrates). Microwave irradiation can significantly accelerate the reaction, often reducing reaction times to minutes.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (to remove the copper catalyst) followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure homopropargyl amine.
Self-Validation & Causality:
-
Inert Atmosphere: While many A³ couplings are robust, an inert atmosphere is recommended to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[9]
-
Stoichiometry: A slight excess of the amine and alkyne is used to ensure complete consumption of the limiting aldehyde.
-
Solvent Choice: The choice of solvent is crucial. Non-polar aprotic solvents like toluene are common, but for some substrates, more polar solvents like acetonitrile or even water can be effective.[7] The solvent must solubilize all components and not interfere with the catalytic cycle.
-
Purification: The aqueous wash with NH4Cl is a critical step. Ammonia complexes with copper(I), sequestering it into the aqueous phase and simplifying purification.
Part 2: Enantioselective Synthesis: Accessing Chiral Homopropargyl Amines
The biological activity of pharmaceutical agents is often dictated by their stereochemistry. Consequently, methods for the enantioselective synthesis of homopropargyl amines are of paramount importance.[2] This typically involves the use of a chiral catalyst system, where a metal is coordinated to a chiral ligand.
Chiral NHC-Copper Catalysis
A highly effective strategy involves the use of copper complexes with chiral N-heterocyclic carbene (NHC) ligands.[10] This system catalyzes the addition of an allenylboron reagent to a pre-formed imine, delivering homopropargyl amides with high yields and excellent enantioselectivity (e.g., 92:8 to >98:2 e.r.).[10]
Causality of the Method:
-
Chiral Environment: The chiral NHC ligand creates a sterically defined pocket around the copper center. This environment forces the approaching reagents (the imine and the allenylboron species) into a specific orientation, leading to the preferential formation of one enantiomer of the product.
-
Substrate Scope: This method is notable for its broad applicability, accommodating aryl, heteroaryl, alkenyl, and alkyl-substituted N-phosphinoyl imines.[10] The use of N-phosphinoyl imines is advantageous as the protecting group can be readily removed under acidic conditions to furnish the free amine.
Protocol: NHC-Cu-Catalyzed Enantioselective Homopropargyl Amine Synthesis
This protocol is adapted from methodologies that achieve high enantioselectivity.[10]
Materials:
-
N-Phosphinoyl imine (0.20 mmol, 1.0 equiv)
-
Allenylboronate reagent (0.24 mmol, 1.2 equiv)
-
Copper(I) Chloride (CuCl) (1.0 mg, 0.01 mmol, 5 mol%)
-
Chiral imidazolinium salt (NHC precursor) (e.g., (S,S)-IPr-bm-Cl) (5.3 mg, 0.011 mmol, 5.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.1 mg, 0.011 mmol, 5.5 mol%)
-
Anhydrous THF (2.0 mL)
-
3 M Aqueous HCl
Procedure:
-
Catalyst Pre-formation: In a glovebox, add CuCl, the chiral imidazolinium salt, and NaOtBu to a vial. Add THF (1.0 mL) and stir for 30-60 minutes to form the active chiral Cu-NHC catalyst.
-
Main Reaction: In a separate vial, dissolve the N-phosphinoyl imine in THF (1.0 mL). Add this solution to the catalyst mixture.
-
Reagent Addition: Add the allenylboronate reagent to the reaction mixture.
-
Reaction Conditions: Seal the vial and stir at room temperature for the required time (typically 1-7 hours).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Quenching & Work-up: Once complete, quench the reaction by adding saturated aqueous NH4Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purification (Amide): Purify the crude homopropargyl amide by silica gel chromatography.
-
Deprotection: Dissolve the purified amide in a suitable solvent (e.g., methanol) and add 3 M aqueous HCl. Stir at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).
-
Final Isolation: Neutralize the mixture with a base (e.g., NaHCO3) and extract the free amine product with an organic solvent. Dry and concentrate to obtain the final chiral homopropargyl amine.
Data Summary: Enantioselective Homopropargyl Amine Synthesis
| Entry | Imine Substituent (Aryl) | Catalyst Loading (mol%) | Time (h) | Yield (%) | e.r. |
| 1 | Phenyl | 1.0 | 6 | 95 | 96:4 |
| 2 | 4-CF3-Ph | 1.0 | 1 | >98 | 98:2 |
| 3 | 2-Naphthyl | 1.0 | 4 | 88 | 93:7 |
| 4 | 4-MeO-Ph | 1.0 | 2 | 97 | 97:3 |
| Data is representative of typical results from Cu-NHC catalyzed methods.[10] |
Part 3: Downstream Applications: Cyclization into Heterocyclic Scaffolds
The true value of homopropargyl amines as pharmaceutical intermediates is realized in their ability to be transformed into more complex structures. The alkyne moiety is a versatile handle for a variety of cyclization reactions, providing rapid access to important heterocyclic cores like quinolines, pyrrolidines, and indolizidines.[4][11][12]
Palladium-Catalyzed Cyclization to Quinolines
Propargylamines bearing an ortho-haloaryl group can undergo a palladium-catalyzed intramolecular cyclization to generate functionalized quinoline heterocycles.[4] This transformation is highly selective and proceeds with excellent atom economy.
Mechanistic Insight: The reaction likely proceeds via an initial Sonogashira-type coupling or a related palladium-catalyzed process that activates the alkyne, followed by an intramolecular nucleophilic attack from the amine or a related species, leading to the formation of the heterocyclic ring. By carefully controlling the reaction conditions, this cyclization can be favored over other potential side reactions.[4]
Protocol: General Procedure for Cyclization
Materials:
-
Substituted Homopropargyl Amine (0.5 mmol, 1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3, 2.0 equiv)
-
Solvent (e.g., DMF or Toluene), 5 mL
Procedure:
-
Setup: In a reaction tube, combine the homopropargyl amine substrate, palladium catalyst, and base.
-
Solvent & Degassing: Add the solvent and degas the mixture by bubbling argon through it for 10-15 minutes.
-
Reaction: Seal the tube and heat the reaction to the required temperature (e.g., 100-120 °C) with stirring.
-
Monitoring & Work-up: Monitor by TLC. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the organic phase with brine, dry over Na2SO4, and concentrate. Purify the residue by column chromatography to isolate the heterocyclic product.
References
-
Title: Synthesis of propargylic amines Source: Organic Chemistry Portal URL: [Link]
-
Title: One pot synthesis of propargylamines by three component amine-aldehyde-acetylene (A3) coupling catalyzed by neutral Ag(I) and Au(I) and cationic Pd(II) and Ni(II) complexes of a pincer N-heterocyclic carbene Source: ResearchGate URL: [Link]
-
Title: A Robust, Efficient, and Highly Enantioselective Method for Synthesis of Homopropargyl Amines Source: PMC - NIH URL: [Link]
-
Title: Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization Source: NIH URL: [Link]
-
Title: Photoredox-catalyzed chemo- and regioselective synthesis of homopropargyl amines via radical–radical cross-coupling Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Catalysts For Propargylamines Synthesis Via A3, AHA, and KA2 Coupling - A Review Source: ResearchGate URL: [Link]
-
Title: Enantio‐ and Diastereoselective Synthesis of Homopropargyl Amines by Copper‐Catalyzed Coupling of Imines, 1,3‐Enynes, and Diborons Source: PMC - NIH URL: [Link]
-
Title: Synthesis of Homopropargylamines from 2-Cyanoazetidines Source: ResearchGate URL: [Link]
-
Title: Cu-Catalyzed Diastereo- and Enantioselective Synthesis of Homopropargyl Amines Bearing All-Carbon Quaternary Stereocenters via Chirality Transfer of Hindered Allenylcopper Species Source: ACS Catalysis URL: [Link]
-
Title: Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks Source: MDPI URL: [Link]
-
Title: Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: ACS Publications URL: [Link]
-
Title: 3.1: A3 Coupling Reaction Source: Chemistry LibreTexts URL: [Link]
-
Title: Propargylamine: an important moiety in drug discovery Source: PubMed URL: [Link]
-
Title: Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes Source: PMC - NIH URL: [Link]
-
Title: Affinity Purification of Recombinant Antibodies with Protein A or Protein G Source: Addgene URL: [Link]
-
Title: Sonogashira coupling Source: Wikipedia URL: [Link]
-
Title: A walk around A3 Coupling for the synthesis of Propargylamines Source: Journal of Pharmacognosy and Phytochemistry URL: [Link]
-
Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: What are the Applications of Amines in the Pharmaceutical Industry? Source: Medium URL: [Link]
-
Title: Synthesis of α-(aminoethyl)-α,β-enones via alkyne aza- Prins cyclization and their synthetic application to pyrrolidines Source: The Royal Society of Chemistry URL: [Link]
-
Title: Synthesis of cyclic amines Source: Organic Chemistry Portal URL: [Link]
-
Title: Sonogashira Coupling Reaction with Diminished Homocoupling Source: ACS Publications URL: [Link]
-
Title: Tandem Amine Propargylation-Sonogashira Reactions: New Three-Component Coupling Leading to Functionalized Substituted Propargylic Amines. Source: ResearchGate URL: [Link]
-
Title: Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks Source: PMC - PubMed Central URL: [Link]
-
Title: Purification Protocols Source: The Hebrew University of Jerusalem URL: [Link]
Sources
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- 2. Enantio‐ and Diastereoselective Synthesis of Homopropargyl Amines by Copper‐Catalyzed Coupling of Imines, 1,3‐Enynes, and Diborons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phytojournal.com [phytojournal.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Propargylic amine synthesis by amination [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. depts.washington.edu [depts.washington.edu]
- 10. A Robust, Efficient, and Highly Enantioselective Method for Synthesis of Homopropargyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-methylbut-3-yn-1-amine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N-methylbut-3-yn-1-amine. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic strategy. N-methylbut-3-yn-1-amine is a valuable building block, and achieving a high-yield, high-purity synthesis is critical for downstream applications. This center addresses common challenges encountered in the lab, from persistently low yields to complex purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing N-methylbut-3-yn-1-amine?
There are two principal and highly effective routes:
-
Direct N-Alkylation: This involves the direct reaction of a primary amine, but-3-yn-1-amine, with a methylating agent (e.g., methyl iodide). It's a straightforward, one-step process.
-
Reductive Amination: This two-step, often one-pot, procedure involves reacting but-3-ynal with methylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine. This method offers superior control over the degree of alkylation.
Q2: My primary concern is over-alkylation. Which method is better to avoid this?
Reductive amination is unequivocally the superior method for avoiding over-alkylation.[1] Direct alkylation is notoriously difficult to control because the product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of undesired tertiary amines and even quaternary ammonium salts.[2] The Gabriel Synthesis is another classic method that prevents over-alkylation by using a protected form of the amine, though it is primarily used for synthesizing primary amines from alkyl halides.[3][4]
Q3: What are the critical safety precautions for this synthesis?
-
Methylating Agents: Reagents like methyl iodide are toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Hydride Reducing Agents: Reagents such as sodium borohydride (NaBH₄) can react violently with water or protic solvents to release flammable hydrogen gas. Use in anhydrous conditions and quench carefully.
-
Amines: Low molecular weight amines like but-3-yn-1-amine can be volatile, flammable, and corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE).
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.
Problem Area 1: Consistently Low Yield
Q: I'm attempting a direct N-alkylation of but-3-yn-1-amine with methyl iodide, but my yield is consistently below 30%. What's going wrong?
This is a classic issue rooted in the mechanism of direct amine alkylation.
Causality: The N-methylated product you are forming is a secondary amine. This secondary amine is more electron-rich and often less sterically hindered than the starting primary amine, making it a better nucleophile.[2] Consequently, it competes effectively for the remaining methyl iodide, leading to the formation of the tertiary amine (N,N-dimethylbut-3-yn-1-amine) and even the quaternary ammonium salt. This process is often described as a "runaway reaction" where controlling mono-alkylation is challenging.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Solutions & Protocols:
-
Modify Stoichiometry (The "Brute Force" Method): Use a large excess of the starting amine (but-3-yn-1-amine), typically 5-10 equivalents relative to the methylating agent. This statistically favors the methylation of the primary amine over the newly formed secondary amine. The major drawback is the difficulty in separating the product from the unreacted starting material.
-
Switch to a Superior Method: Reductive Amination: This is the most robust solution. It avoids the issue of over-alkylation entirely by creating the C-N bond through a different mechanism.[1]
Experimental Protocol: One-Pot Reductive Amination
-
Starting Material: Prepare but-3-ynal. This can be achieved via oxidation (e.g., using PCC or a Swern oxidation) of commercially available but-3-yn-1-ol.
-
Imine Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve but-3-ynal (1.0 eq) in an anhydrous solvent like methanol (MeOH) or 1,2-dichloroethane (DCE).[5]
-
Add a solution of methylamine (CH₃NH₂, ~1.2 eq, often as a solution in THF or EtOH) dropwise at 0°C.
-
Add a catalytic amount of acetic acid to facilitate imine formation.[5][6] Allow the mixture to stir at room temperature for 1-2 hours to form the N-methylimine.
-
Reduction: Cool the reaction back to 0°C. Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) portion-wise. NaBH(OAc)₃ is preferred as it is selective for imines over aldehydes and less sensitive to mild acid.[1][5]
-
Workup: Allow the reaction to warm to room temperature and stir for 3-12 hours until TLC or GC-MS indicates completion. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via distillation or column chromatography.
-
Problem Area 2: Impurity Profile & Purification
Q: My reaction appears to work, but purification by distillation is difficult, and I see multiple spots on TLC. How can I improve purity?
Causality: The impurities are likely a combination of unreacted starting material and over-alkylated products, which may have boiling points close to your desired product. The alkyne functionality itself is generally stable to these conditions but can undergo side reactions under harsh basic or acidic conditions.
Solutions:
-
Isolate as a Salt: Amines can be converted to their hydrochloride (HCl) salts, which are often crystalline solids and insoluble in many organic solvents.[7] This is an excellent purification technique.
Protocol: Purification via HCl Salt Formation
-
After the initial extraction, dissolve the crude amine product in a non-polar solvent like diethyl ether or hexane.
-
Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like ether or dioxane dropwise.
-
The N-methylbut-3-yn-1-amine hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
To recover the free amine, dissolve the salt in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent.
-
-
Employ a Protecting Group Strategy: For ultimate control, though more steps are involved, you can protect the primary amine, perform the methylation, and then deprotect.
Conceptual Workflow (Sulfonamide Protection)
-
React but-3-yn-1-amine with tosyl chloride (TsCl) or nosyl chloride (NsCl) in the presence of a base (e.g., pyridine) to form the N-sulfonamide.
-
The N-H proton of the sulfonamide is now acidic and can be deprotonated with a base like potassium carbonate (K₂CO₃).
-
The resulting anion can be methylated with methyl iodide. Over-alkylation is impossible at this stage.
-
Deprotect the sulfonamide under specific conditions (e.g., using a reducing agent for the nosyl group) to yield the pure secondary amine.
-
Comparative Analysis of Synthetic Routes
The choice of synthetic route is a critical decision based on available starting materials, scale, and the required purity of the final product.
| Feature | Direct N-Alkylation | Reductive Amination |
| Starting Materials | But-3-yn-1-amine, Methyl Iodide | But-3-ynal, Methylamine |
| Key Advantage | Atom-economical, one step | Excellent selectivity, avoids over-alkylation[1] |
| Major Disadvantage | Poor selectivity, over-alkylation is a significant issue[2] | Requires an aldehyde, which may need to be synthesized |
| Typical Yield | 10-40% (for mono-alkylation) | 70-95% |
| Workup/Purification | Challenging due to product mixture | Generally cleaner, purification is more straightforward |
Reaction Pathway Visualization
A clear understanding of the reaction mechanisms highlights the fundamental differences between the primary synthetic routes.
Caption: Comparison of Direct Alkylation and Reductive Amination pathways.
References
- Smolecule. (2023). (But-3-en-1-yl)(methyl)amine.
-
Organic Syntheses. n-methylbutylamine. Available at: [Link]
-
Master Organic Chemistry. (2017). The Gabriel Synthesis. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]
-
Kim, T. L., Jeong, M., & Cheon, C. H. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available at: [Link]
-
The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]
-
PubChem. (But-3-yn-1-yl)(methyl)amine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. But-3-yn-1-amine. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. Gabriel synthesis. Available at: [Link]
-
Chemistry Steps. (2024). The Gabriel Synthesis. Available at: [Link]
-
University of Calgary. Ch22: Gabriel synthesis of RNH2. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Volatile Alkynyl Amines
Welcome to the technical support center for the purification of volatile alkynyl amines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in purifying these unique and often reactive compounds. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful isolation of your target molecules with high purity.
Introduction: The Challenge of Purifying Volatile Alkynyl Amines
Volatile alkynyl amines are a class of compounds characterized by their low boiling points and the presence of both a basic amine functional group and a reactive alkyne moiety. This combination presents unique purification challenges, including their tendency to oxidize, polymerize, and interact strongly with acidic stationary phases in chromatography.[1][2] This guide will equip you with the knowledge to navigate these challenges effectively.
Troubleshooting Guide: Common Issues in Volatile Alkynyl Amine Purification
Encountering unexpected results is a common part of the scientific process. The table below outlines frequent problems observed during the purification of volatile alkynyl amines, their probable causes, and actionable solutions.
| Problem | Probable Cause(s) | Solutions & Preventative Measures |
| Low Recovery After Distillation | - Product Loss Due to High Volatility: The compound may be co-distilling with the solvent or lost to the vacuum pump. - Thermal Decomposition: The alkynyl amine may be unstable at its boiling point, leading to degradation.[3] - Azeotrope Formation: The amine may form a constant boiling mixture with a solvent or impurity. | - Use a Cold Trap: Place a cold trap (e.g., with dry ice/acetone) between the receiving flask and the vacuum source to capture highly volatile compounds. - Vacuum Distillation: Lower the boiling point by reducing the pressure, thus minimizing thermal stress on the compound.[4] - Fractional Distillation: For separating compounds with close boiling points, use a fractionating column to increase the separation efficiency.[5][6] |
| Streaking or Tailing on Silica Gel Chromatography | - Strong Amine-Silica Interaction: The basic amine interacts strongly with the acidic silanol groups on the silica gel surface, leading to poor peak shape.[7] | - Use a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide, to the mobile phase to neutralize the acidic sites on the silica gel.[8] - Switch to a Different Stationary Phase: Consider using basic alumina or reverse-phase chromatography for better results.[7] |
| Product Decomposition During Acid-Base Extraction | - Instability in Acidic Conditions: The alkynyl group or other functional groups in the molecule may be sensitive to strong acids. | - Use a Weaker Acid: Employ a milder acidic solution, such as 1 M citric acid or saturated ammonium chloride, for the extraction. - Minimize Contact Time: Perform the extraction quickly and at low temperatures to reduce the risk of degradation. |
| Incomplete Salt Formation or Precipitation | - Insufficient Acid: Not enough acid was added to fully protonate the amine. - Inappropriate Solvent: The amine salt may be soluble in the chosen solvent.[7] | - Monitor pH: Ensure the aqueous layer is sufficiently acidic (pH < 2) after adding the acid. - Solvent Screening: Experiment with different non-polar organic solvents to find one in which the amine salt is insoluble.[7] |
| Amine is Lost During Workup | - Formation of a Water-Soluble Emulsion: The amine may be trapped in an emulsion between the organic and aqueous layers. - Incomplete Back-Extraction: The amine salt was not fully neutralized to the free base before extraction back into the organic layer. | - Break the Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Ensure Complete Neutralization: Check that the aqueous layer is basic (pH > 10) after adding the base to regenerate the free amine. |
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the purification of volatile alkynyl amines.
Q1: What is the first purification method I should consider for a new volatile alkynyl amine?
A1: For a volatile and relatively non-polar compound, distillation is often the most straightforward and scalable initial purification technique.[9] If the compound has a boiling point below 150 °C at atmospheric pressure and is thermally stable, simple or fractional distillation can be very effective. For higher boiling or thermally sensitive compounds, vacuum distillation is recommended.[4]
Q2: When is acid-base extraction a better choice than distillation?
A2: Acid-base extraction is particularly useful when your impurities are non-basic.[10][11] This technique leverages the basicity of the amine to selectively move it from an organic solvent into an aqueous acidic solution, leaving non-basic impurities behind.[12] The amine is then recovered by basifying the aqueous layer and extracting it back into an organic solvent. This method is advantageous when dealing with non-volatile impurities or when distillation is impractical.
Q3: My alkynyl amine seems to be decomposing on silica gel even with a basic modifier. What are my alternatives?
A3: If your compound is sensitive to silica gel, consider the following alternatives:
-
Basic Alumina Chromatography: Alumina is generally less acidic than silica and can be a good alternative for basic compounds.[7]
-
Reverse-Phase Chromatography: In this technique, a non-polar stationary phase is used with a polar mobile phase. This can be an excellent method for purifying polar amines.[7]
-
Purification via Salt Recrystallization: Convert your amine into a salt (e.g., hydrochloride or tartrate) and purify it by recrystallization.[13][14] The pure amine can then be regenerated by treatment with a base.[15]
Q4: What are the key safety precautions when working with volatile alkynyl amines?
A4: Safety is paramount when handling these compounds. Key precautions include:
-
Ventilation: Always work in a well-ventilated fume hood to avoid inhaling the volatile and potentially toxic vapors.[16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[16][17]
-
Inert Atmosphere: The alkynyl group can be reactive, and some amines are prone to oxidation. Handling the compound under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.
-
Grounding and Bonding: Volatile organic compounds can generate static electricity. Ensure all equipment is properly grounded to prevent sparks, which could ignite flammable vapors.[18]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol describes a general procedure for the purification of a volatile alkynyl amine from non-basic impurities.
-
Dissolution: Dissolve the crude amine in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl or 1 M citric acid). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the protonated amine salt into a clean flask.
-
Wash: Wash the organic layer with another portion of the dilute acid to ensure complete extraction of the amine. Combine the aqueous extracts.
-
Back-Extraction (Regeneration): Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated base (e.g., 5 M NaOH) with stirring until the solution is strongly basic (pH > 10).
-
Isolation: Extract the regenerated free amine from the aqueous layer with two to three portions of a fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and carefully remove the solvent by rotary evaporation.
Protocol 2: Fractional Distillation Under Reduced Pressure
This protocol is suitable for separating a volatile alkynyl amine from impurities with close boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum application.
-
Charging the Flask: Add the crude amine and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap. Slowly and carefully reduce the pressure to the desired level.
-
Heating: Begin heating the distillation flask gently.
-
Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. A temperature gradient will be established along the column.[6]
-
Collecting Fractions: Collect the distillate that comes over at a constant temperature. This is your purified product. Discard any initial fractions that distill at a lower temperature and stop the distillation before higher-boiling impurities begin to distill.
-
Shutdown: Allow the apparatus to cool completely before releasing the vacuum.
Visualization of Purification Strategy
The choice of purification method depends on the properties of your volatile alkynyl amine and the nature of the impurities. The following flowchart provides a decision-making framework.
Caption: Decision tree for selecting a purification method.
References
- Purification of secondary alkyl amines.
- Recrystallization purification method of enamine salt.
-
Purification: Fractional Distillation. University of Rochester Department of Chemistry. [Link]
-
Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Agilent. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Advanced Capillary Column Technology Improves Analysis of Volatile Amines. Restek. [Link]
-
Determination of Volatile Amines Using Needle-Type Extraction Coupled with Gas Chromatography–Barrier Discharge Ionization Detection. ResearchGate. [Link]
-
NCERT Solutions for Class 11 Chemistry Chapter 12 – Organic Chemistry Some Basic Principles and Techniques. BYJU'S. [Link]
-
Amine workup. Reddit. [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]
-
Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Agilent. [Link]
- Volatile amines for treating refinery overhead systems.
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Fractional distillation. Wikipedia. [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
What is Fractional Distillation? The Chemistry Blog. [Link]
-
Alkylamines: Hazard and Safety A Detail Guide by CloudSDS. CloudSDS. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Capture of volatile iodine by aromatic amines solutions. ResearchGate. [Link]
-
A Method for Detecting Volatile Amines in Grapes and Wines. American Journal of Enology and Viticulture. [Link]
-
Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Amine Plant Troubleshooting and Optimiza. Scribd. [Link]
-
Fractional Distillation. BYJU'S. [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
-
Isolation (Recovery). University of Alberta. [Link]
-
Distillation - Separations And Purifications. Jack Westin. [Link]
-
Vacuum Distillation For Amine Regeneration. Cheresources.com Community. [Link]
-
What are the Health and Safety Guidelines for Using Amines? A Adkins. [Link]
-
LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. University of Wisconsin-Madison. [Link]
Sources
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. thamesrestek.co.uk [thamesrestek.co.uk]
- 3. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 4. jackwestin.com [jackwestin.com]
- 5. Purification [chem.rochester.edu]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Isolation (Recovery) [chem.ualberta.ca]
- 16. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
- 17. diplomatacomercial.com [diplomatacomercial.com]
- 18. alkylamines.com [alkylamines.com]
Technical Support Center: CuAAC Reactions with Amine-Containing Substrates
Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low conversion rates, when working with amine-containing substrates. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Low Conversion in CuAAC Reactions with Amines
This section addresses specific, common problems encountered in the lab. The question-and-answer format is designed to help you quickly identify your issue and find a robust solution.
Q1: My CuAAC reaction has a very low yield, and I suspect the primary/secondary amine in my substrate is the cause. Why is this happening?
A: Your suspicion is likely correct. The most common cause of low conversion in CuAAC reactions involving amine-containing substrates is catalyst poisoning .
The catalytically active species in a CuAAC reaction is the Copper(I) ion. Amines are Lewis bases, meaning they have a lone pair of electrons that can readily donate to form a coordinate bond with the electron-deficient Cu(I) center. This interaction forms a stable, off-cycle copper-amine complex. When the amine coordinates to the copper catalyst more strongly than the alkyne substrate, it effectively sequesters the catalyst, preventing it from participating in the desired catalytic cycle. This inhibition dramatically slows down or completely halts the reaction.[1]
Primary and secondary amines are often more potent inhibitors than tertiary amines due to their steric accessibility and the nature of the coordinate bond they form.
Caption: Troubleshooting workflow for amine-inhibited CuAAC.
Detailed Steps:
-
Optimize Ligand-to-Copper Ratio: Often, a stoichiometric excess of the ligand relative to the copper source is beneficial. A common starting point is a 1:1 ratio, but increasing this to 2:1 or even 5:1 (Ligand:Cu) can significantly improve yields by ensuring the copper ion is fully complexed by the accelerating ligand. [1]2. Increase Catalyst Loading: While "click chemistry" is known for its efficiency, challenging substrates may require a higher catalyst load. Incrementally increase your copper source (and ligand in parallel) from 1 mol% to 2 mol%, 5 mol%, or even 10 mol% in difficult cases.
-
Control the pH: The inhibitory potential of an amine is dependent on its protonation state. At lower pH, the amine is protonated to its ammonium salt (R-NH3+), which is not a good Lewis base and will not coordinate to the copper. However, the CuAAC reaction itself has an optimal pH range, typically between 6.5 and 8. [1][2]If your reaction mixture is too basic, consider using a buffer (e.g., phosphate or HEPES) to maintain a neutral or slightly acidic pH. Avoid Tris buffers, as they can also coordinate to copper and slow the reaction. [1]4. Protect the Amine: If other methods fail, the most robust solution is to temporarily protect the interfering amine group. By converting the amine into a carbamate (e.g., using Boc-anhydride or Cbz-Cl), you remove its ability to coordinate with the copper. After the CuAAC reaction is complete, the protecting group can be easily removed under standard conditions. This multi-step approach adds to the synthesis but is often the most reliable path to high conversion.
-
Use Sacrificial Metals: In some specific cases, particularly with thiol-containing substrates that also inhibit the catalyst, the addition of other metals like Zn(II) or Ni(II) can be helpful. [1]These metals may preferentially bind to the inhibitory functional group, leaving the Cu(I) catalyst free to participate in the reaction. This strategy is less common for simple amines but can be considered.
Q4: Are there any specific side reactions I should be aware of when running CuAAC with amines, especially in a biological context?
A: Yes. When using sodium ascorbate as the reductant to generate Cu(I) from a Cu(II) source (like CuSO₄), side reactions can occur. The oxidation of ascorbate produces dehydroascorbic acid (DHA) and other reactive carbonyl species. These electrophilic byproducts can react with nucleophilic amine side chains on biomolecules (like lysine) or your substrate, leading to unwanted covalent modifications and potential aggregation. [6] Mitigation Strategy: To prevent this, you can add a scavenger for these reactive carbonyls. Aminoguanidine is often recommended for this purpose. It effectively traps the carbonyl byproducts without significantly inhibiting the CuAAC reaction at appropriate concentrations. [6]
Frequently Asked Questions (FAQs)
Q1: Can I just add an amine base like triethylamine (TEA) or Hünig's base (DIPEA) to my reaction?
A: It is generally not recommended and is often counterproductive. While some older or non-aqueous protocols may include a tertiary amine base, it is usually unnecessary for the CuAAC mechanism and can inhibit the reaction. [1]The deprotonation of the terminal alkyne is facilitated by the copper catalyst itself and does not require a strong external base. [1]Adding an external amine base simply introduces another species that will compete with your alkyne for coordination to the catalytic Cu(I) center. [3]
Q2: My amine is part of the ligand I designed to chelate the copper. Can this work?
A: Yes, this can be a very effective strategy. Ligands that incorporate an amine side arm can actually accelerate the reaction. In these cases, the amine is positioned to act as an intramolecular base, facilitating the rate-limiting deprotonation of the alkyne after it has coordinated to the copper center. [4]This "ligand-assisted proton abstraction" is a key feature of some highly active, modern CuAAC catalyst systems. [4]The success depends entirely on the specific geometry and basicity of the amine within the ligand structure.
Q3: What is the best way to set up an experiment to optimize my amine-containing CuAAC reaction?
A: A systematic, parallel screening approach is most efficient.
Experimental Protocol: Ligand and Additive Screening
This protocol is designed to test the effect of a ligand and pH on your reaction.
Materials:
-
Your amine-containing alkyne substrate (Substrate A)
-
Your azide substrate (Substrate B)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in H₂O)
-
Sodium Ascorbate stock solution (e.g., 1 M in H₂O, freshly prepared)
-
THPTA ligand stock solution (e.g., 100 mM in H₂O)
-
Phosphate buffer (0.5 M, pH 7.0)
-
Solvent (e.g., DMSO/H₂O mixture)
-
Small reaction vials (e.g., 1.5 mL microcentrifuge tubes)
Procedure:
-
Set up Reactions: Prepare a series of reactions in parallel as outlined in the table below. The final reaction volume for this example is 200 µL.
| Vial | Substrate A (µL of stock) | Substrate B (µL of stock) | Buffer (pH 7.0) | THPTA | CuSO₄ (100 mM) | Final [Cu] | Ligand:Cu |
| 1 (Control) | 10 | 10 | 40 µL | 0 µL | 2 µL | 1 mM | 0:1 |
| 2 (Ligand) | 10 | 10 | 40 µL | 10 µL | 2 µL | 1 mM | 5:1 |
| 3 (No Buffer) | 10 | 10 | 0 µL (add H₂O) | 10 µL | 2 µL | 1 mM | 5:1 |
| 4 (High Cat.) | 10 | 10 | 40 µL | 20 µL | 4 µL | 2 mM | 5:1 |
-
Reagent Addition Order:
-
To each vial, add the solvent, buffer (if applicable), your substrates (A and B), and the THPTA ligand solution.
-
Vortex briefly to mix.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 10 µL of 1 M stock for a final concentration of 50 mM).
-
-
Reaction and Analysis:
-
Cap the vials, vortex, and allow them to react at room temperature. Protect from light if any components are light-sensitive.
-
Take aliquots at specific time points (e.g., 1h, 4h, 12h) and quench with EDTA or dilute for analysis.
-
Analyze the reaction conversion by a suitable method (e.g., LC-MS, HPLC, or TLC).
-
This screening will quickly tell you if the ligand is effective (compare Vial 2 to 1), if pH control is important (compare Vial 2 to 3), and if higher catalyst loading helps (compare Vial 4 to 2).
References
-
Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
López-López, J. A., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(9), 5283-5296. [Link]
-
Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2010). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Journal of the American Chemical Society, 132(5), 1590-1595. [Link]
-
Yi, L., et al. (2015). Copper-catalyzed click reaction on/in live cells. Chemical Science, 6(8), 4834-4838. [Link]
-
Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Mai, V. T., et al. (2015). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. ChemCatChem, 7(12), 1914-1922. [Link]
-
Wikipedia contributors. (2024, January 23). Click chemistry. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Azide-Alkyne Cycloaddition. [Link]
-
Shao, C., et al. (2011). Table: Effects of Different Amines and Acids on CuAAC. ResearchGate. [Link]
-
Mondal, T., et al. (2021). Azide–Alkyne “Click” Reaction in Water Using Parts-Per-Million Amine-Functionalized Azoaromatic Cu(I) Complex as Catalyst: Effect of the Amine Side Arm. Inorganic Chemistry, 60(23), 18045-18061. [Link]
-
Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Accounts of Chemical Research, 43(10), 1337-1350. [Link]
-
Manetto, A., Warncke, S., & Frischmuth, T. (2008). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report, 22(12). [Link]
Sources
Optimal solvent systems for N-methylhomopropargylamine reactions
Welcome to the technical support center for N-methylhomopropargylamine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during experimentation. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to make informed decisions for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of N-methylhomopropargylamine that I should consider when selecting a solvent?
N-methylhomopropargylamine (N-MHP) is a secondary amine containing a terminal alkyne. Its structure dictates a dual nature: the secondary amine group provides polarity and basicity, while the four-carbon backbone, including the propargyl group, lends significant nonpolar character.
Key Considerations:
-
Solubility: Based on the principle of "like dissolves like," N-MHP is expected to be soluble in a wide array of common organic solvents, from polar alcohols to nonpolar hydrocarbons.[1][2] Its miscibility will be high in solvents like ethanol, methanol, tetrahydrofuran (THF), and dichloromethane (DCM), while solubility might be lower in highly nonpolar solvents like hexanes or highly polar, protic solvents like water without pH adjustment.
-
Basicity (pKa): As a secondary amine, N-MHP is basic. This is a critical factor. In protic solvents (e.g., water, alcohols), the amine's lone pair can be solvated via hydrogen bonding, which can decrease its nucleophilicity.[3] This effect must be considered, especially in reactions where the amine acts as a nucleophile.
-
Reactivity of the Alkyne: The terminal alkyne is a versatile functional group, ready to participate in reactions like Sonogashira couplings and azide-alkyne cycloadditions (Click Chemistry).[4][5] The chosen solvent must be inert to the conditions of these specific transformations.
Q2: What are the most common reaction types for N-methylhomopropargylamine, and what are the typical starting solvent recommendations?
N-methylhomopropargylamine is a versatile building block. The optimal solvent system is highly dependent on the specific reaction being performed.
| Reaction Type | Description | Recommended Solvent Systems | Rationale |
| Mannich Reaction | A three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound.[6][7] | Protic solvents such as ethanol, methanol, water, or acetic acid are most common.[8][9] High-boiling alcohols can also be effective.[10] | Protic solvents facilitate the formation of the electrophilic iminium ion, which is a key intermediate in the reaction mechanism.[9] |
| N-Alkylation | The reaction of the secondary amine with an electrophile, typically an alkyl halide, to form a tertiary amine. | Polar aprotic solvents like Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO).[3] | These solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, enhancing its reactivity for S_N2 reactions and potentially reducing over-alkylation issues.[3] |
| Sonogashira Coupling | A cross-coupling reaction between the terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[11] | Amine bases (e.g., triethylamine, diisopropylamine) can serve as both the base and solvent.[5] Co-solvents like THF, DMF, or toluene are often used. | The solvent must solubilize all components and not interfere with the catalytic cycle. The choice can significantly impact reaction rates and catalyst stability.[12] |
| Click Chemistry | The copper-catalyzed 1,3-dipolar cycloaddition between the terminal alkyne and an azide to form a 1,2,3-triazole.[4][13] | Often performed in water or mixtures of water with t-butanol or other alcohols.[13] DMF and DMSO are also common.[14] | Click reactions are prized for their robustness and compatibility with a wide range of solvents, including aqueous and protic media, making them highly versatile.[4] |
Q3: How should I approach selecting a solvent for a new reaction with N-methylhomopropargylamine?
A systematic approach is crucial for efficient reaction optimization.[15] The following workflow provides a logical pathway for solvent selection.
Caption: A workflow for initial solvent selection in N-MHP reactions.
Troubleshooting Guide
Problem: Low Reaction Yield or Sluggish Rate
Q: My reaction with N-methylhomopropargylamine is very slow and the yield is poor. Could the solvent be the problem?
A: Absolutely. The solvent plays a profound role in reaction kinetics by influencing the stability of reactants, transition states, and intermediates.
Causality & Explanation:
The impact of the solvent is often tied to the reaction mechanism, primarily distinguishing between S_N1 and S_N2 pathways.
-
For S_N1-type reactions , which proceed through a carbocation intermediate, polar protic solvents are highly beneficial. They stabilize the charged intermediate through hydrogen bonding and their high dielectric constant, accelerating the rate-determining step.[16]
-
For S_N2-type reactions , which are common for amine alkylations, the choice is more nuanced.
-
Polar Protic Solvents (e.g., Methanol, Water) can form a solvent shell around the amine nucleophile through hydrogen bonding. This "cages" the nucleophile, hindering its ability to attack the electrophile and thus slowing the reaction.[3]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) are often ideal. They possess large dipole moments that help dissolve the reactants but lack acidic protons. They solvate the cation but leave the anionic nucleophile relatively "bare" and highly reactive, accelerating the S_N2 reaction.[3]
-
The following diagram illustrates this critical difference in nucleophile solvation.
Caption: Protic vs. Aprotic solvent effects on nucleophile reactivity.
Troubleshooting Steps:
-
Identify the likely mechanism of your reaction.
-
Consult the solvent properties table below. If your reaction is S_N2 and you are using a protic solvent, switch to a polar aprotic one.
-
Perform a small-scale solvent screen with 3-4 solvents of varying polarity and protic/aprotic nature (e.g., Toluene, THF, MeCN, DMF).
Table of Common Solvent Properties:
| Solvent | Dielectric Constant (ε) | Polarity Index | Type | Boiling Point (°C) |
| n-Hexane | 1.9 | 0.1 | Nonpolar Aprotic | 69 |
| Toluene | 2.4 | 2.4 | Nonpolar Aprotic | 111 |
| Diethyl Ether | 4.3 | 2.8 | Polar Aprotic | 35 |
| Tetrahydrofuran (THF) | 7.6 | 4.0 | Polar Aprotic | 66 |
| Dichloromethane (DCM) | 9.1 | 3.1 | Polar Aprotic | 40 |
| Acetone | 21 | 5.1 | Polar Aprotic | 56 |
| Ethanol | 25 | 4.3 | Polar Protic | 78 |
| Methanol | 33 | 5.1 | Polar Protic | 65 |
| Acetonitrile (MeCN) | 38 | 5.8 | Polar Aprotic | 82 |
| Dimethylformamide (DMF) | 37 | 6.4 | Polar Aprotic | 153 |
| Dimethyl Sulfoxide (DMSO) | 47 | 7.2 | Polar Aprotic | 189 |
| Water | 80 | 10.2 | Polar Protic | 100 |
Problem: Poor Selectivity and Over-alkylation
Q: I am trying to mono-alkylate N-methylhomopropargylamine, but I'm getting significant amounts of the di-alkylated quaternary ammonium salt. How can solvent choice mitigate this?
A: Over-alkylation is a classic problem in amine chemistry because the product of the first alkylation (a tertiary amine) is often more nucleophilic than the starting secondary amine.[17] This leads to a "runaway" reaction.[17] While stoichiometry and temperature are key, the solvent system is a powerful tool for control.[18]
Causality & Explanation:
The solvent can influence the relative rates of the first and second alkylation steps.
-
Concentration/Dilution: Running the reaction in a larger volume of solvent (i.e., at higher dilution) can favor the initial mono-alkylation. At high concentrations, an already-formed tertiary amine product is in close proximity to the alkylating agent, increasing the probability of a second reaction.
-
Solvent Polarity: In less polar solvents, ion pairing between the newly formed ammonium salt and its counter-ion can reduce the availability of the free tertiary amine for a second alkylation. However, this can also slow down the desired first reaction. A careful balance must be struck.
-
Flow Chemistry: Using a flow reactor, where stoichiometry can be precisely controlled in space and time, is an advanced technique that can significantly minimize over-alkylation by ensuring the alkylating agent encounters a large excess of the starting amine.[18]
Troubleshooting Protocol: Minimizing Over-alkylation in N-Alkylation
-
Objective: To synthesize the tertiary amine product while minimizing the formation of the quaternary ammonium salt.
-
Materials: N-methylhomopropargylamine, alkyl halide (e.g., methyl iodide), mild base (e.g., K₂CO₃), and a selection of polar aprotic solvents (e.g., THF, MeCN, DMF).
-
Procedure:
-
Set up three parallel reactions in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).
-
In each flask, dissolve 1.0 equivalent of N-methylhomopropargylamine and 1.5 equivalents of K₂CO₃ in the chosen solvent (THF, MeCN, or DMF) to achieve a starting concentration of 0.1 M.
-
Cool the mixtures to 0 °C in an ice bath.
-
Slowly add a solution of 0.95 equivalents of the alkyl halide (dissolved in a small amount of the respective solvent) dropwise over 30-60 minutes. Using a slight deficiency of the alkylating agent is critical.
-
Allow the reactions to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), comparing the ratio of starting material, desired product, and over-alkylated byproduct.
-
Analysis: Compare the results from the three solvents. MeCN often provides a good balance of reaction rate and selectivity. DMF may be faster but could lead to more over-alkylation. THF might be slower but offer better selectivity. This empirical data will guide your choice for a larger-scale reaction.
-
Problem: Difficulty with Product Isolation and Purification
Q: My reaction works, but the workup is a nightmare. I'm either losing product or co-isolating solvent. How can I choose a solvent to simplify purification?
A: This is a frequently overlooked aspect of solvent selection. The ideal solvent not only promotes the desired reaction but also facilitates easy product isolation.
Causality & Explanation:
-
Boiling Point: High-boiling solvents like DMF and DMSO are excellent for many reactions but can be very difficult to remove under reduced pressure, especially if your product is also high-boiling or thermally sensitive. This can lead to co-isolation.
-
Miscibility: The reaction solvent's miscibility with the extraction solvents is crucial.[19] For a standard aqueous workup, using a water-immiscible solvent like DCM, Ethyl Acetate, or Diethyl Ether is ideal as it allows for simple phase separation. If you must use a water-miscible solvent like THF, DMF, or ethanol, the solvent will need to be removed in vacuo before performing an aqueous extraction, adding a step and potential for product loss.
-
Product Solubility: Ideally, your product should be highly soluble in the reaction solvent but sparingly soluble in an "anti-solvent." This allows for purification by precipitation/crystallization upon addition of the anti-solvent (e.g., adding hexanes to a reaction run in DCM).
Troubleshooting Steps:
-
Prioritize Lower Boiling Point Solvents: If a reaction works in both DMF (b.p. 153 °C) and MeCN (b.p. 82 °C), choose MeCN for easier removal.
-
Plan Your Workup: If an aqueous extraction is planned, start with a water-immiscible solvent if possible.
-
Consider a Solvent Swap: After the reaction is complete in a high-boiling solvent, you can dilute the mixture with a lower-boiling, immiscible solvent (like Ethyl Acetate) and wash away the original high-boiling solvent with water or brine.
-
Investigate Crystallization: Before scaling up, test the solubility of your purified product in various solvent/anti-solvent systems to develop a potential crystallization procedure.
References
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- ResearchGate, "Optimization reactions using n-hexylamine as catalyst with oligo(PEGMEMA) 475 and various thiols …,". [URL: https://www.researchgate.net/figure/Optimization-reactions-using-n-hexylamine-as-catalyst-with-oligo-PEGMEMA-475-and-various_tbl2_257745785]
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- IUPAC-NIST Solubility Data Series, "80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N,". [URL: https://srdata.nist.gov/solubility/sol_book_files/sds-45/80%201.%20Methanamine%20%28methylamine%29%3B%20CHsN%3B%20%5B74-89-5%5D%20N-Methylmethanamine%20%28dimethylamine%29%3B%20C2H7N%3B%20%5B124-40-3%5D%20N%2CN-Dimethylmethanamine%20%28trimethylamine%29%3B%20C3H9N%3B%20%5B75-50-3%5D.pdf]
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Stability of (But-3-yn-1-yl)(methyl)amine under basic conditions
Welcome to the technical support guide for (But-3-yn-1-yl)(methyl)amine. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional molecule in their synthetic workflows. Our goal is to provide you with a deep understanding of the compound's stability, particularly under basic conditions, and to offer practical, field-tested guidance to help you anticipate and troubleshoot challenges in your experiments.
Core Chemical Principles: Understanding the Reactivity
(But-3-yn-1-yl)(methyl)amine possesses two key functional groups: a secondary amine and a terminal alkyne . Their respective reactivities are central to understanding the molecule's behavior.
-
The Terminal Alkyne: The proton on the sp-hybridized carbon is weakly acidic, with a pKa of approximately 25.[1] This makes it susceptible to deprotonation by strong bases to form a nucleophilic acetylide anion.[2] This reactivity is often desired for C-C bond formation (e.g., Sonogashira coupling).[3]
-
The Secondary Amine: The proton on the nitrogen is significantly less acidic, with the pKa of its conjugate acid (pKaH) typically around 10-11.[4] The amine itself acts as a base or a nucleophile. Deprotonation of the N-H bond requires very strong bases (pKa of NH3 is ~38) and is not a common event under typical basic reaction conditions.[1]
The interplay between these two groups dictates the molecule's stability and potential side-reaction pathways under basic conditions.
Potential Instability Pathways Under Basic Conditions
When working with (But-3-yn-1-yl)(methyl)amine in the presence of a base, it is crucial to be aware of several potential undesired reactions. The choice of base, solvent, and temperature will determine which of these pathways, if any, become significant.
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A [label="(But-3-yn-1-yl)(methyl)amine", pos="0,2!", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Acetylide Anion\n(Desired or Undesired)", pos="-3,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Isomerization Products\n(Allene / Internal Alkyne)", pos="3,0!", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Intramolecular Cyclization\n(Strained Product)", pos="0,-2!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B [label="Strong Base\n(e.g., n-BuLi, NaH)", color="#EA4335"]; A -> C [label="Strong, Hindered Base\n(e.g., t-BuOK in DMSO)", color="#FBBC05"]; A -> D [label="Harsh Conditions\n(Metal-Catalyzed)", color="#4285F4"]; } ddot Caption: Potential reaction pathways for (But-3-yn-1-yl)(methyl)amine in basic media.
Alkyne Deprotonation
This is the most common and predictable reaction with a sufficiently strong base.
-
Mechanism: A base with a conjugate acid pKa greater than 25 will readily deprotonate the terminal alkyne.
-
Consequence: Forms a potent carbon-centered nucleophile (an acetylide). This can be the intended course of the reaction or an undesired first step leading to side products.
Base-Catalyzed Isomerization (The "Alkyne Zipper")
This is a highly problematic side reaction that destroys the terminal alkyne functionality.
-
Mechanism: Strong, non-nucleophilic bases can induce a series of deprotonation/reprotonation steps, causing the triple bond to "walk" along the carbon chain via an allene intermediate.[5][6] The equilibrium strongly favors the more thermodynamically stable internal alkyne.
-
Conditions Favoring Isomerization: Extremely strong bases like potassium tert-butoxide (t-BuOK) in polar aprotic solvents (like DMSO) or alkali metal amides (like NaNH2) are notorious for causing this isomerization.[5][7]
-
Consequence: Loss of starting material and formation of a mixture of but-2-yn-1-yl, but-1-yn-1-yl, or buta-2,3-dien-1-yl isomers, which will be unreactive in subsequent steps like Sonogashira coupling.
Intramolecular Cyclization
While less common, the proximity of the nucleophilic amine to the alkyne creates the potential for ring formation.
-
Mechanism: The amine nitrogen could, in principle, attack the alkyne. This is typically a 5-endo-dig cyclization, which is kinetically disfavored by Baldwin's rules. However, under metal-catalyzed conditions that activate the alkyne, such pathways can become accessible.[8]
-
Consequence: Formation of substituted pyrrolidine or other cyclic structures, leading to a loss of the desired product.
Troubleshooting Guide & FAQ
This section is formatted to address specific issues you may encounter during your experiments.
dot graph "Troubleshooting_Flowchart" { graph [rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} ddot Caption: A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: My starting material is consumed according to TLC, but my crude NMR shows a complex mixture and very little of my expected product. What is the likely cause?
A1: This is a classic symptom of alkyne isomerization. Strong bases, especially in combination with heat, can cause the terminal alkyne to migrate to an internal position.[5] You would observe the disappearance of the characteristic terminal alkyne proton signal (typically a triplet around 2.0-2.5 ppm in ¹H NMR) and the appearance of new signals in the aliphatic or vinylic region.
-
Recommendation: Re-evaluate your choice of base. For reactions like Sonogashira couplings, organic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are generally sufficient to act as a proton scavenger without causing isomerization.[9] Avoid stronger inorganic bases or alkoxides unless alkyne deprotonation is the specific goal.
Q2: I am attempting a Sonogashira coupling, and my reaction mixture turned dark brown and viscous. What does this indicate?
A2: A dark, polymeric residue often points to the oxidative homocoupling of the alkyne (Glaser coupling) or general decomposition. This is particularly common in copper-catalyzed reactions if an excess of oxygen is present.
-
Recommendation: Ensure your reaction is performed under strictly anaerobic conditions. Thoroughly degas your solvents (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes). Consider using a modern copper-free Sonogashira protocol, which can be less sensitive to this side reaction.[10]
Q3: Can I use common inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) with (But-3-yn-1-yl)(methyl)amine?
A3: It depends on the reaction. These bases are generally not strong enough to deprotonate the terminal alkyne efficiently.[11] They are often used as proton scavengers in reactions where the amine itself is the primary nucleophile. If your goal is to deprotonate the alkyne, these bases will be ineffective. For reactions sensitive to stronger bases, K₂CO₃ can be a good choice, but its low solubility in many organic solvents can sometimes lead to slow or incomplete reactions.
Q4: I need to deprotonate the alkyne to form an acetylide for an addition reaction. Which base should I use to avoid side reactions?
A4: For clean deprotonation, an organolithium reagent like n-butyllithium (n-BuLi) or a strong hydride base like sodium hydride (NaH) in an ethereal solvent (like THF or diethyl ether) at low temperature (e.g., -78 °C to 0 °C) is the standard and most reliable method.[2] These conditions favor rapid deprotonation of the most acidic proton (the terminal C-H) over isomerization or other pathways.
Summary of Base Selection and Impact
| Base | Abbreviation | Typical Use | Risk of Alkyne Isomerization | Notes |
| Triethylamine | Et₃N | Sonogashira, proton scavenger | Very Low | Standard for Pd-catalyzed cross-couplings.[9] |
| Diisopropylethylamine | DIPEA | Sonogashira, proton scavenger | Very Low | A more sterically hindered, non-nucleophilic alternative to Et₃N. |
| Potassium Carbonate | K₂CO₃ | Proton scavenger | Low | Heterogeneous in many solvents; generally safe for the alkyne.[11] |
| Potassium tert-Butoxide | t-BuOK | Strong, non-nucleophilic base | Very High | Prone to causing alkyne zipper reaction, especially in DMSO.[5] |
| Sodium Hydride | NaH | Strong, non-nucleophilic base | Low to Moderate | Used for generating acetylides; less prone to isomerization than t-BuOK. |
| n-Butyllithium | n-BuLi | Strong, nucleophilic base | Low | The standard for clean, low-temperature acetylide formation. |
Recommended Protocol: Sonogashira Coupling
This protocol provides a robust method for coupling (But-3-yn-1-yl)(methyl)amine with an aryl iodide, a common application where the stability of the terminal alkyne is paramount.[3][10]
Reaction: Coupling of (But-3-yn-1-yl)(methyl)amine with 4-Iodotoluene.
Materials:
-
(But-3-yn-1-yl)(methyl)amine (1.0 eq)
-
4-Iodotoluene (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
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Triphenylphosphine (PPh₃, 4 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
Triethylamine (Et₃N, 3.0 eq)
-
Anhydrous, degassed Toluene
Procedure:
-
Catalyst Pre-formation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ and PPh₃. Add half of the total toluene and stir at room temperature for 15 minutes. The solution should turn from brown to a pale yellow, indicating the formation of the Pd(0) species.
-
Reagent Addition: To the catalyst mixture, add CuI, 4-iodotoluene, and the remaining toluene.
-
Initiation: Add (But-3-yn-1-yl)(methyl)amine followed by the degassed triethylamine via syringe.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor by TLC or GC-MS. The reaction is typically complete within 2-4 hours. Self-Validation Note: A white precipitate of triethylammonium iodide will form as the reaction progresses, indicating successful turnover.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues and salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Causality Note: The use of a mild amine base (Et₃N) is critical. It is basic enough to facilitate the catalytic cycle but not strong enough to cause isomerization of the terminal alkyne starting material.[12] The PPh₃ ligand stabilizes the palladium catalyst, while the CuI co-catalyst facilitates the formation of the copper acetylide intermediate.[13]
References
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Ashenhurst, J. (2014, January 29). Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. [Link]
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Leah4sci. (2016, April 23). Alkyne Reactions Products and Shortcuts. YouTube. [Link]
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ResearchGate. (n.d.). Base‐catalyzed isomerization of terminal alkynes. ResearchGate. [Link]
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Chemistry LibreTexts. (2022, September 13). Intramolecular Addition (Cyclization) Reactions. Chemistry LibreTexts. [Link]
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MDPI. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. MDPI. [Link]
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Ashenhurst, J. (2010, June 18). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
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PubMed. (2017, February 21). Base-Mediated Hydroamination of Alkynes. PubMed. [Link]
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Chemistry Steps. (n.d.). Reactions of Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps. [Link]
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PubMed. (n.d.). Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. PubMed. [Link]
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Norris, J. (2018, January 5). Alkyne Isomerization. YouTube. [Link]
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Frontiers. (2019, February 7). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
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McMurry, J. (n.d.). Chapter 9 – Alkynes: An Introduction to Organic Synthesis Solutions to Problems. Cengage. [Link]
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Organic Chemistry Data. (n.d.). Bordwell pKa Table. Organic Chemistry Data. [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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ChemComplete. (2022, May 23). Intramolecular Claisen - The Diekmann Cyclization. YouTube. [Link]
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Wikipedia. (n.d.). Alkyne zipper reaction. Wikipedia. [Link]
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NIH. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health. [Link]
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Course Hero. (n.d.). PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions. Course Hero. [Link]
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Crash Course. (2020, December 16). Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18. YouTube. [Link]
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NIH. (n.d.). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. National Institutes of Health. [Link]
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OC Lectures. (2024, February 5). Preparation of Alkynes, Part 6: By Isomerization and Metathesis. YouTube. [Link]
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The Organic Chemistry Tutor. (2021, March 23). Alkyne Reactions. YouTube. [Link]
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Chemguy. (2019, January 7). Sonogashira coupling. YouTube. [Link]
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Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]
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Chemistry Steps. (n.d.). The pKa in Organic Chemistry. Chemistry Steps. [Link]
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PubChem. (n.d.). But-3-yn-1-amine. National Center for Biotechnology Information. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum of (But-3-yn-1-yl)(methyl)amine
Welcome to this in-depth technical guide on the structural elucidation of (But-3-yn-1-yl)(methyl)amine using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. In modern drug discovery and organic synthesis, unambiguous confirmation of molecular structure is paramount. ¹H NMR spectroscopy stands as a cornerstone analytical technique, offering exquisitely detailed information about the electronic environment of protons within a molecule.
This guide moves beyond a simple recitation of spectral data. We will dissect the ¹H NMR spectrum of (But-3-yn-1-yl)(methyl)amine, explaining the causal factors behind the observed chemical shifts, integration, and signal multiplicities. Furthermore, we will compare the insights gained from ¹H NMR with those from complementary analytical methods, providing a holistic view of its structural characterization.
Molecular Structure and Proton Environments
Before delving into the spectrum, a thorough understanding of the molecule's structure is essential. (But-3-yn-1-yl)(methyl)amine (C₅H₉N) possesses five distinct proton environments, each subject to unique shielding and deshielding effects from neighboring functional groups.[1] The strategic placement of a terminal alkyne and a secondary amine group creates a rich and informative NMR spectrum.
Below is a diagram illustrating the unique proton environments, which will be referenced throughout this analysis.
Caption: Standard workflow for acquiring a high-quality ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation: a. Weigh approximately 5-10 mg of (But-3-yn-1-yl)(methyl)amine. b. Dissolve the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a small vial. CDCl₃ is chosen for its ability to dissolve a wide range of organic compounds and its convenient deuterium signal for locking. [2] c. Add a small amount of Tetramethylsilane (TMS) as an internal reference for calibrating the chemical shift scale to 0.0 ppm. [2] d. Transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Lock: The instrument's frequency is stabilized by "locking" onto the deuterium signal from the CDCl₃ solvent. c. Shimming: The magnetic field is homogenized by adjusting the shim coils to obtain sharp, symmetrical peaks. Poor shimming is a common source of broad lines and distorted peak shapes. d. Acquisition: Set appropriate acquisition parameters. A typical experiment might involve 16 scans with a relaxation delay of 1-2 seconds. The resulting time-domain signal is known as the Free Induction Decay (FID).
-
Data Processing: a. Fourier Transform: The FID is converted from a time-domain signal to a frequency-domain spectrum using a Fourier Transform. b. Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat. c. Calibration: The spectrum is referenced by setting the TMS peak to exactly 0.0 ppm. d. Integration: The area under each peak is calculated to determine the relative ratio of protons giving rise to each signal.
-
Confirmation of N-H Proton (Optional): a. To definitively identify the N-H proton signal, a "D₂O shake" can be performed. Add a drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The labile N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish from the spectrum. [3]
Comparison with Alternative Spectroscopic Techniques
While ¹H NMR is exceptionally powerful, a multi-technique approach provides the most robust structural confirmation. Here is a comparison of what ¹H NMR reveals versus other common spectroscopic methods for the analysis of (But-3-yn-1-yl)(methyl)amine.
| Technique | Information Provided for (But-3-yn-1-yl)(methyl)amine | Advantages | Limitations |
| ¹H NMR Spectroscopy | - 5 distinct proton environments. - Connectivity through spin-spin coupling.- Relative number of protons (integration).- Diastereotopic protons if a chiral center were present. | Provides detailed information on the proton framework and molecular connectivity. | N-H proton signal can be broad and difficult to interpret. Complex coupling can require higher field instruments for full resolution. |
| ¹³C NMR Spectroscopy | - 5 distinct carbon signals. - Chemical shifts indicating functional groups (sp C at ~70-85 ppm, C-N at ~40-60 ppm, sp³ C at ~15-30 ppm). | Directly observes the carbon backbone. Complements ¹H NMR by showing all unique carbons. | Does not typically show C-C coupling (low ¹³C abundance). Provides no information on the number of attached protons unless a DEPT experiment is run. |
| Infrared (IR) Spectroscopy | - N-H stretch (secondary amine, ~3300-3350 cm⁻¹, weak-medium).- ≡C-H stretch (terminal alkyne, ~3300 cm⁻¹, sharp, strong).- C≡C stretch (~2100-2140 cm⁻¹, weak).- C-H sp³ stretches (~2850-3000 cm⁻¹). | Excellent for rapid identification of key functional groups (alkyne, amine). | Provides no information on the overall connectivity or carbon skeleton. Spectrum can be complex in the fingerprint region. |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺) peak: Provides the exact molecular weight (nominal mass 83.13).<[1]br>- Nitrogen Rule: An odd molecular weight indicates the presence of an odd number of nitrogen atoms.- Fragmentation Pattern: Characteristic cleavage (e.g., alpha-cleavage adjacent to the amine) helps confirm substructures. | Extremely sensitive, requiring very little sample. Provides molecular weight and formula (with high resolution MS). | Is a destructive technique. Provides limited information about stereochemistry or isomer connectivity without tandem MS (MS/MS). |
Conclusion
The ¹H NMR spectrum of (But-3-yn-1-yl)(methyl)amine is a textbook example of how fundamental principles of chemical shift, integration, and spin-spin coupling converge to enable detailed structural elucidation. The terminal alkyne provides a distinctive upfield triplet for its proton and characteristic long-range coupling, while the N-methyl and adjacent methylene groups give clear signals in the 2-3 ppm region. When combined with the confirmatory data from ¹³C NMR, IR spectroscopy, and mass spectrometry, a scientist can be highly confident in the assigned structure. This guide serves as a framework for not only interpreting the spectrum of this specific molecule but also for applying these principles to novel compounds in a research and development setting.
References
-
OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]
-
Brown, W. P. (n.d.). 1H proton nmr spectrum of methylamine. Doc Brown's Chemistry. Retrieved from [Link]
-
Brown, W. P. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
-
Reich, H. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (But-3-yn-1-yl)(methyl)amine. PubChem Compound Database. Retrieved from [Link]
-
University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 3-Methyl-1-butylamine (FDB008319). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
The BMRB. (n.d.). n-butylamine. Retrieved from [Link]
-
Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Modgraph. Retrieved from [Link]
-
ResearchGate. (n.d.). Shifts of the ¹H NMR signals of butylamine and butylcarbamate as a function of pH. Retrieved from [Link]
-
Abraham, R. J., et al. (2007). The prediction of (1)H chemical shifts in amines: a semiempirical and ab initio investigation. Journal of Physical Organic Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Amines. Retrieved from [Link]
-
Duke University. (n.d.). The Duke NMR Center Coupling constants. Retrieved from [Link]
-
Brown, W. P. (n.d.). infrared spectrum of methylamine. Doc Brown's Chemistry. Retrieved from [Link]
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- 1. (But-3-yn-1-yl)(methyl)amine | C5H9N | CID 12623598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
Unmasking the Signal: A Strategic Guide to FTIR Characterization of Terminal Alkyne Amines
Executive Summary
In drug development and "Click" chemistry (CuAAC), terminal alkyne amines (e.g., propargylamine) are critical bifunctional building blocks. However, their characterization presents a unique analytical challenge: the spectral overlap between the sharp acetylenic
This guide moves beyond basic peak assignment. It compares three distinct analytical strategies—Direct Analysis, Salt Derivatization, and Isotopic Exchange —to provide a self-validating protocol for confirming the integrity of these synthons.
Part 1: The Spectral Landscape
The core difficulty lies in the coincidence of vibrational modes. Below is the definitive assignment for Propargylamine , the archetypal terminal alkyne amine.
Table 1: Characteristic FTIR Peaks & Interferences
| Functional Group | Vibration Mode | Frequency ( | Intensity | Diagnostic Value |
| Terminal Alkyne | Strong, Sharp | High , but often masked by amines. | ||
| Weak/Medium | Medium , often weak in asymmetric alkynes. | |||
| Strong, Broad | Low , fingerprint region is crowded. | |||
| Primary Amine | Medium, Broad | Low , overlaps directly with | ||
| Medium, Shoulder | Low , overlaps directly with | |||
| Medium | High , confirms primary amine presence. | |||
| Ammonium Salt | Very Broad | Critical , shifts away from alkyne region. |
Part 2: Strategic Comparison of Analytical Methods
This section objectively compares methodologies for resolving the "Overlap Problem."
Method A: Direct FTIR (Free Base)
-
Mechanism: Direct analysis of the liquid amine.
-
Performance: Poor to Moderate. The broad hydrogen-bonded
bands frequently engulf the sharp peak. -
Risk: False negatives for the alkyne moiety if the amine signal is too intense.
Method B: Salt Formation (The "Unmasking" Technique)
-
Mechanism: Conversion of the amine to its Hydrochloride (HCl) salt.
-
Performance: Excellent. Protonation converts the amine (
) to ammonium ( ). The stretching band shifts dramatically downfield to the region and broadens. -
Result: The sharp
stretch at is left isolated and clearly visible. -
Verdict: The recommended routine method for solid-state storage and analysis.
Method C: H/D Isotopic Exchange (The Validator)
-
Mechanism: Exposure of the sample to Deuterium Oxide (
) vapor. -
Performance: Superior (Validation Standard).
-
Amine Protons: Exchange rapidly (
mins). . Peak shifts to . -
Alkyne Protons: Exchange is kinetically negligible under neutral conditions (
). The peak remains stationary.
-
-
Verdict: The ultimate proof of structure when ambiguity remains.
Method D: Raman Spectroscopy (The Alternative)
-
Mechanism: Inelastic light scattering.
-
Performance: Complementary. Raman is insensitive to
and (weak dipoles) but highly sensitive to the polarizable bond. -
Verdict: Use if the
stretch is invisible in FTIR.
Part 3: Visualization of Analytical Logic
The following diagram illustrates the decision workflow for selecting the correct characterization path.
Figure 1: Decision matrix for overcoming spectral overlap in bifunctional alkyne amines.
Part 4: Experimental Protocols
These protocols are designed to be self-validating systems.
Protocol 1: The "Salt Shift" Confirmation
Use this for routine purity checks of liquid propargylamine.
-
Baseline Scan: Collect a standard ATR-FTIR spectrum of the liquid amine (Free Base). Note the broad peak at
. -
Acidification: In a fume hood, place 2 drops of the amine in a vial. Add 2 drops of
in diethyl ether (or aqueous HCl followed by drying). -
Precipitation: A white solid (Amine-HCl) will precipitate immediately.
-
Drying: Allow solvent to evaporate completely (vacuum dry if possible) to remove water interference.
-
Validation Scan: Collect ATR-FTIR of the solid.
-
Success Criteria: Look for the emergence of a "comb-like" broad band at
( ) and a sharp, isolated singlet at ( ).
-
Protocol 2: In-Situ H/D Exchange
Use this if you cannot acidify the sample or need definitive proof of the terminal proton.
-
Preparation: Place the amine sample on the ATR crystal.
-
Initial Scan: Record the spectrum (
). -
Exchange: Place a drop of
next to the sample (do not flood if liquid) or cover with a cap containing a -soaked wipe to create a deuterated atmosphere. -
Time-Lapse: Scan every 60 seconds for 5 minutes.
-
Analysis:
-
Observe: The broad
bands will decrease in intensity. New bands ( ) will appear at . -
Confirm: The sharp
peak at should remain unchanged in intensity and position.
-
Part 5: Application in Drug Development (Click Chemistry)
In the context of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), FTIR is a rapid monitoring tool.
-
Reactants: Azide (
) at (Strong) + Alkyne ( ) at (Weak). -
Product (Triazole): Both peaks disappear .[1]
-
Warning: The triazole ring formation is best confirmed by the absence of the azide peak, as the triazole C=C/N=N stretches (
) fall into the crowded fingerprint region.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for peak assignment fundamentals).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
-
NIST Chemistry WebBook. Propargylamine Spectrum Data. National Institute of Standards and Technology. Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. (Detailed discussion on amine salt shifts).
-
Gao, Y., et al. (2018). "Monitoring Click Chemistry: Reaction Monitoring of Azide–Alkyne Cycloaddition." ResearchGate.[1] (Application of FTIR in tracking alkyne consumption).
Sources
Technical Comparison Guide: 13C NMR Characterization of N-methylbut-3-yn-1-amine
Executive Summary
N-methylbut-3-yn-1-amine (CAS: 95064-91-8), often referred to as N-methylhomopropargylamine, is a critical bifunctional building block in medicinal chemistry. It serves as a robust "clickable" linker, bridging the steric gap between the unstable propargyl amines and the more flexible pentynyl chains.
This guide provides a rigorous spectral comparison of N-methylbut-3-yn-1-amine against its primary precursor (But-3-yn-1-amine ) and its lower homolog (N-methylpropargylamine ). By analyzing the specific 13C NMR chemical shift perturbations caused by N-methylation and chain elongation, researchers can establish an unequivocal structural validation protocol.
Chemical Identity & Structural Logic[1][2]
Before interpreting spectra, it is essential to define the carbon environments. The molecule consists of five distinct carbon signals: a terminal alkyne pair, an ethylene backbone, and an N-methyl group.
| Feature | Specification |
| IUPAC Name | N-methylbut-3-yn-1-amine |
| Common Name | N-methylhomopropargylamine |
| CAS Number | 95064-91-8 |
| Formula | C5H9N |
| Molecular Weight | 83.13 g/mol |
| Structure | HC≡C–CH₂–CH₂–NH–CH₃ |
Carbon Environment Coding
-
C1 (N-Me): Methyl carbon attached to nitrogen.
-
C2 (α-CH2): Methylene directly attached to nitrogen.
-
C3 (β-CH2): Methylene adjacent to the alkyne.
-
C4 (Internal Alkyne): Quaternary carbon.
-
C5 (Terminal Alkyne): Methine carbon.
Comparative 13C NMR Data Analysis
The following table synthesizes experimental data for the target compound relative to its closest structural relatives. This triangulation method allows for rapid identification of impurities (e.g., unreacted precursor or incorrect chain lengths).
Table 1: Comparative Chemical Shifts (δ, ppm in CDCl3)
| Carbon Environment | Target: N-methylbut-3-yn-1-amine | Precursor: But-3-yn-1-amine | Analog: N-methylpropargylamine | Diagnostic Note |
| N-Methyl (CH3) | 36.2 | Absent | 35.2 | Primary Indicator. Presence confirms methylation. |
| α-Methylene (CH2-N) | 50.5 | 41.0 | 42.1 | Shift Effect. N-methylation causes ~9 ppm downfield shift (deshielding). |
| β-Methylene (CH2-C≡) | 19.1 | 20.0 | Absent | Distinguishes "homo" (butynyl) from propargyl forms. |
| Internal Alkyne (C≡) | 82.5 | 82.0 | 80.5 | Quaternary carbon; typically low intensity. |
| Terminal Alkyne (≡CH) | 69.8 | 70.1 | 73.0 | Characteristic high-field alkyne signal. |
> Note: Chemical shifts are referenced to CDCl3 (77.16 ppm). Small variations (±0.5 ppm) may occur depending on concentration and pH.
Mechanistic Insight: The "Alpha-Effect"
The most critical validation checkpoint is the shift of the α-methylene (C2). In the primary amine (precursor), this signal appears near 41 ppm . Upon methylation to form the secondary amine, the inductive effect of the methyl group deshields this carbon, pushing it downfield to ~50.5 ppm . If your spectrum shows a major peak at 41 ppm, your methylation reaction was incomplete.
Experimental Protocol: High-Fidelity Acquisition
To ensure detection of the quaternary alkyne carbon and accurate integration, the following acquisition parameters are recommended.
Method A: Standard Characterization
-
Solvent: CDCl3 (Preferred for solubility and chemical shift consistency).
-
Concentration: 20–30 mg in 0.6 mL solvent.
-
Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 on Bruker).
-
Relaxation Delay (D1): 2.0 – 3.0 seconds .
-
Reasoning: The internal alkyne carbon (C4) has no attached protons and a long T1 relaxation time. Standard delays (1s) may suppress this signal, leading to false negatives.
-
-
Scans: 512 – 1024 scans (to resolve the quaternary carbon).
Method B: Trace Impurity Detection (Quantitative)
-
Internal Standard: Dimethyl sulfone (δ 42.0 ppm) or 1,3,5-trioxane.
-
Relaxation Delay (D1): >10 seconds.
-
Pulse Angle: 90°.
-
Gated Decoupling: Inverse gated decoupling (zgig) to suppress NOE enhancement for accurate integration.
Structural Validation Workflow
The following flowchart outlines the logic for validating the identity of N-methylbut-3-yn-1-amine during synthesis or QC.
Figure 1: Logic gate for spectral validation. This workflow distinguishes the target from common precursors and homologs based on specific chemical shift markers.
References
-
ChemicalBook. (2025). N-Methylbut-3-yn-1-amine CAS 95064-91-8 Product Details. Retrieved from
-
National Institutes of Health (NIH) PubChem. (2025). Compound Summary: (But-3-yn-1-yl)(methyl)amine.[1][2][3] Retrieved from
-
Sigma-Aldrich. (2024). 1-Amino-3-butyne (Precursor) Analytical Standards. Retrieved from
-
Royal Society of Chemistry. (2021).[4] Synthesis and Characterization of Propargyl and Homopropargyl Amines. Supporting Information, RSC Advances. Retrieved from
-
SpectraBase. (2024). 13C NMR Data for 3-Butyn-1-amine. Retrieved from
Sources
A Senior Application Scientist's Guide to Chromatographic Retention of Alkynyl Amine Isomers
Introduction: The Analytical Challenge of Alkynyl Amine Isomers
In modern drug development and chemical synthesis, alkynyl amines represent a vital class of compounds, serving as key building blocks and pharmacophores. However, their structural subtlety presents a significant analytical hurdle. Isomers—molecules with the same chemical formula but different atomic arrangements—can exhibit vastly different pharmacological, toxicological, and physical properties.[1] For alkynyl amines, this isomerism manifests in two primary forms:
-
Positional Isomers: Differing in the location of the alkyne (carbon-carbon triple bond) group along the carbon skeleton.
-
Enantiomers: Chiral molecules that are non-superimposable mirror images of each other.[1]
Separating these closely related species is a non-trivial task. Their similar polarities and molecular weights mean that conventional analytical methods often fail to achieve baseline resolution. This guide provides an in-depth comparison of chromatographic strategies, grounded in mechanistic principles and supported by experimental data, to empower researchers in selecting and developing robust methods for the separation and analysis of alkynyl amine isomers.
Strategic Approach to Method Selection
The choice of chromatographic technique is the most critical decision in the analytical workflow. The optimal path depends on the nature of the isomers (positional vs. enantiomeric) and their physicochemical properties, primarily volatility and polarity. The following decision-making workflow provides a strategic starting point.
Caption: High-level workflow for selecting a chromatographic method for alkynyl amine isomer separation.
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
HPLC is the most versatile and widely adopted technique for amine isomer analysis. The separation mechanism can be finely tuned by adjusting the stationary and mobile phases.
Reversed-Phase (RP-HPLC) for Positional Isomers
In RP-HPLC, analytes are separated based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C18).[2][3] The mobile phase is polar, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol.[4]
Causality of Separation: Positional isomers of alkynyl amines, while having the same overall polarity, exhibit subtle differences in their molecular shape and hydrophobicity. An isomer where the alkyne and amine groups are sterically hindered or "tucked away" within the carbon skeleton will present a more nonpolar surface to the stationary phase, leading to stronger hydrophobic interactions and thus a longer retention time.
The Critical Role of Mobile Phase pH: The retention of amines is exquisitely sensitive to mobile phase pH.
-
Low pH (e.g., pH < 8): The amine group is protonated (-NH3+), making the molecule more polar and significantly reducing its retention on a nonpolar stationary phase.
-
High pH (e.g., pH > 10): The amine is in its neutral, free base form (-NH2), rendering it more hydrophobic and increasing its retention time.
This behavior can be exploited to modulate retention and achieve separation. Operating at a pH near the amine's pKa often provides the best opportunity for resolving isomers.
Improving Peak Shape with Additives: Amines are notorious for producing broad, tailing peaks on silica-based columns due to interactions with residual acidic silanol groups. Mobile phase additives are essential to mitigate this.[5]
-
Buffers (Ammonium Formate/Acetate): These control pH and their ionic strength can help mask silanol interactions.[6][7]
-
Basic Modifiers (e.g., Diethylamine): For basic compounds, adding a small amount of a competing base can dramatically improve peak shape.[8]
Table 1: Representative RP-HPLC Retention Data for Positional Alkynyl Amine Isomers
| Compound (Isomer) | Structure (Example) | Column | Mobile Phase | Retention Time (min) |
| 4-ethynyl-N-methylaniline | Isomer A | C18 (4.6 x 150 mm, 5 µm) | A: 10mM NH4HCO3, pH 9.5B: AcetonitrileGradient: 20-80% B over 15 min | 8.2 |
| 3-ethynyl-N-methylaniline | Isomer B | C18 (4.6 x 150 mm, 5 µm) | A: 10mM NH4HCO3, pH 9.5B: AcetonitrileGradient: 20-80% B over 15 min | 9.1 |
Note: Data is illustrative, based on established chromatographic principles.
Chiral HPLC for Enantiomeric Separation
Separating enantiomers requires a chiral environment.[9] This is achieved using a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral selector molecule immobilized on the support.
Mechanism of Chiral Recognition: Enantiomeric separation relies on the formation of transient, diastereomeric complexes between the analytes and the CSP.[9][10] One enantiomer will have a more stable, lower-energy interaction (e.g., through hydrogen bonding, π-π stacking, or steric hindrance) with the chiral selector. This stronger interaction leads to a longer residence time on the column, resulting in a later elution.
Caption: Chiral recognition mechanism on a Chiral Stationary Phase (CSP).
Challenge: Lack of UV Chromophore: A significant issue with many alkynyl compounds is their poor UV absorbance, making detection difficult.[11][12]
Field-Proven Solution: Pre-column Derivatization: A powerful strategy involves derivatizing the alkyne with dicobalt octacarbonyl (Co2(CO)8).[11][12] This reaction is straightforward and yields a stable Co2(CO)6-alkyne complex.[13] This derivatization offers two key advantages:
-
Introduces a Strong Chromophore: The cobalt complex is intensely colored and easily detected.[11]
-
Enhances Chiral Recognition: The bulky, rigid cobalt complex exaggerates the structural differences between enantiomers, often leading to significantly improved separation on a CSP.[12]
Protocol 1: Derivatization of Alkynes for Chiral HPLC Analysis
-
Reaction Setup: In a small vial, dissolve the racemic alkynyl amine (1.0 equiv.) in a minimal amount of dichloromethane (CH2Cl2).
-
Reagent Addition: Add dicobalt octacarbonyl (Co2(CO)8, 1.1 equiv.) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting alkyne is fully consumed (typically ~1 hour).[13]
-
Workup: Remove the solvent under reduced pressure. The crude residue can often be directly dissolved in the HPLC mobile phase for injection. If necessary, purify via silica gel chromatography.[13]
-
Analysis: Inject the dissolved cobalt-complexed sample onto a suitable chiral HPLC column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD).
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
SFC has emerged as a premier technique for both chiral and achiral separations, particularly in pharmaceutical settings.[14][15] It uses supercritical carbon dioxide as the main mobile phase, which has liquid-like solvating power but gas-like viscosity and diffusivity.[16][17]
Performance Advantages over HPLC:
-
Speed: The low viscosity of the mobile phase allows for very high flow rates without generating excessive backpressure, leading to analysis times that are 3-4 times faster than HPLC.[14][17]
-
Efficiency: High diffusivity enhances mass transfer, resulting in sharp, efficient peaks.
-
Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO2 makes SFC a "greener" and more cost-effective technology.[17]
Application to Alkynyl Amine Isomers: SFC is exceptionally well-suited for chiral separations of amines.[18] The use of alcohol modifiers (like methanol) and basic additives (like diethylamine) in the CO2 mobile phase allows for excellent control over retention and selectivity on a wide range of chiral stationary phases.[14]
Table 2: Comparison of Chiral Separation Performance: HPLC vs. SFC
| Parameter | Chiral HPLC | Chiral SFC | Rationale for Difference |
| Typical Run Time | 15-30 min | 2-8 min | Low viscosity of supercritical CO2 allows for higher flow rates.[14] |
| Mobile Phase | Hexane/Alcohol or Aqueous/Organic | CO2 / Methanol (+ additive) | SFC is a form of normal-phase chromatography. |
| Solvent Waste | High | Low | CO2 is vented, and only a small amount of organic modifier is used.[17] |
| Equilibration Time | 10-20 min | 1-3 min | Low viscosity and high diffusivity lead to rapid column equilibration.[17] |
Gas Chromatography (GC): For Volatile Analogs
For alkynyl amines that are sufficiently volatile and thermally stable, Gas Chromatography (GC) offers exceptional resolving power. Separation is based on the analyte's boiling point and its interaction with the stationary phase.[19]
The Challenge of Amine Analysis by GC: Standard GC columns often produce severe peak tailing for amines. This is due to the basic nature of the amine interacting with acidic sites on the silica capillary column surface.[20]
Essential Solution: Base-Deactivated Columns: To achieve good chromatography, a specialized column designed for amine analysis is required. These columns have a stationary phase that has been treated to mask active sites, resulting in symmetrical, sharp peaks.[20]
Separation of Isomers:
-
Positional Isomers: Often have slightly different boiling points and polarities, allowing for separation on a standard base-deactivated column.[19][20] The polarity of positional isomers can decrease as the functional group moves toward the center of the carbon chain.[19]
-
Enantiomers: Require a chiral GC column, where the stationary phase is a cyclodextrin derivative or other chiral selector.[1]
In some cases, derivatization of the amine group (e.g., acylation) may be necessary to improve volatility and thermal stability for GC analysis.[20]
Conclusion and Future Outlook
The successful separation of alkynyl amine isomers is a critical task that demands a tailored chromatographic approach. While RP-HPLC remains a robust method for positional isomers, its performance is highly dependent on the careful control of mobile phase pH and the use of additives to ensure good peak shape. For the more complex challenge of enantiomer separation, Supercritical Fluid Chromatography is increasingly the technique of choice, offering unparalleled speed, efficiency, and environmental benefits. The strategic use of derivatization, such as cobalt complexation, can overcome inherent detection challenges and enhance the separability of chiral alkynes. As novel alkynyl amine structures continue to emerge from discovery pipelines, the continued development of advanced stationary phases and multi-modal chromatographic techniques will be essential for unlocking their full analytical and therapeutic potential.
References
-
Title: Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes Source: MDPI URL: [Link]
-
Title: Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes Source: PubMed URL: [Link]
-
Title: Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals Source: Technology Networks URL: [Link]
-
Title: Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes Source: PMC - NIH URL: [Link]
-
Title: Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent Source: PubMed URL: [Link]
-
Title: Chiral Stationary Phases for Liquid Chromatography: Recent Developments Source: ResearchGate URL: [Link]
-
Title: Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography Source: ResearchGate URL: [Link]
-
Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL: [Link]
-
Title: Supercritical fluid chromatographic resolution of water soluble isomeric carboxyl/amine terminated peptides facilitated via mobile phase water and ion pair formation Source: PubMed URL: [Link]
-
Title: Separation of structural isomers of amine on gas chromatography. Source: ResearchGate URL: [Link]
-
Title: Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics Source: PMC - NIH URL: [Link]
-
Title: Retention mechanisms in reversed-phase liquid chromatography. Stationary-phase bonding density and partitioning Source: ACS Publications URL: [Link]
-
Title: Development of an HPLC method for the determination of amines in a leukemia mouse model Source: RSC Publishing URL: [Link]
-
Title: Full article: Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography Source: Taylor & Francis URL: [Link]
-
Title: HPLC Method Development Protocol Source: Scribd URL: [Link]
-
Title: A Guide to the Analysis of Chiral Compounds by GC Source: Restek URL: [Link]
-
Title: separation of positional isomers Source: Chromatography Forum URL: [Link]
-
Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: Chromatography Online URL: [Link]
-
Title: Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica Source: MDPI URL: [Link]
-
Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]
-
Title: Effect of pH on LC-MS Analysis of Amines Source: Waters Corporation URL: [Link]
-
Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]
-
Title: HPLC for the Retention and Resolution of Very Polar Compounds Source: Fisher Scientific URL: [Link]
-
Title: SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES Source: Core URL: [Link]
-
Title: Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery Source: American Pharmaceutical Review URL: [Link]
-
Title: Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes Source: PMC - NIH URL: [Link]
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Title: Mechanisms of retention in HPLC Source: SlideShare URL: [Link]
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Title: Method Development Guide (rev. 05/04) - HPLC Source: ZirChrom URL: [Link]
-
Title: "ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT" Source: MavMatrix URL: [Link]
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Title: Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 2. Solute-Specific Effects Source: PubMed Central URL: [Link]
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Title: Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate Source: NIH URL: [Link]
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Reference Standards for N-Methylhomopropargylamine Analysis: A Technical Comparison Guide
Topic: Reference Standards for N-Methylhomopropargylamine Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Abstract
N-methylhomopropargylamine (N-MHPA), chemically known as N-methylbut-3-yn-1-amine , represents a critical pharmacophore in the development of neuroprotective agents and monoamine oxidase (MAO) inhibitors.[1] Its structural similarity to N-methylpropargylamine often leads to analytical cross-reactivity, necessitating rigorous reference standard selection.[1] This guide objectively compares reference standard grades, salt forms, and analytical methodologies to ensure data integrity in pharmacokinetic (PK) and impurity profiling workflows.
Technical Identity & Context
Before selecting a standard, the exact chemical identity must be verified to avoid homologous confusion.[1]
| Feature | N-Methylhomopropargylamine | N-Methylpropargylamine (Homolog) |
| IUPAC Name | N-methylbut-3-yn-1-amine | N-methylprop-2-yn-1-amine |
| Structure | Homopropargyl group (4-carbon chain) | Propargyl group (3-carbon chain) |
| CAS (HCl Salt) | 1258538-09-8 | 35161-71-8 |
| Role | Linker in "Click" chemistry; MAO-A/B modulator | Core MAO-B inhibitor moiety (e.g., Selegiline) |
| pKa (Calc.) | ~10.2 (Secondary Amine) | ~9.8 (Secondary Amine) |
Critical Insight: The "homo" prefix indicates an additional methylene (-CH₂-) spacer.[1] This spacer alters the steric environment, significantly impacting enzyme binding affinity and chromatographic retention time compared to the propargyl analog.[1]
Comparative Analysis of Reference Standards
Selecting the correct grade of N-MHPA is dictated by the intended analytical output.[1] Below is a comparison of commercially available standard types.
A. Salt Form vs. Free Base[1]
-
Recommendation: Always utilize the Hydrochloride (HCl) salt for quantitative analysis.[1]
-
Reasoning: The free base of N-MHPA is a low-molecular-weight secondary amine with high vapor pressure.[1] It is prone to evaporative loss during weighing and carbon dioxide absorption (carbamate formation) from the air.[1] The HCl salt is a stable, non-volatile solid.[1]
B. Grade Comparison Matrix
| Standard Grade | Purity | Traceability | Recommended Application |
| Certified Reference Material (CRM) | >99.0% | NIST/SI Traceable; CoA with Uncertainty | Quantification: PK studies, clinical release testing.[1] |
| Analytical Standard | >98.0% | HPLC/NMR/MS verified | Identification: Method development, retention time marker. |
| Reagent Grade | >95.0% | Basic Identity only | Synthesis: Starting material only. NOT for analysis. |
Analytical Methodologies & Protocol Optimization
The secondary amine and terminal alkyne functionalities of N-MHPA present specific challenges.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Challenge: As a polar secondary amine, N-MHPA exhibits severe peak tailing on non-polar columns (e.g., DB-5MS) due to interaction with active silanol sites.[1]
-
Solution: Derivatization is mandatory for quantitative precision.[1]
Protocol: Trifluoroacetyl (TFA) Derivatization
-
Preparation: Dissolve 1 mg N-MHPA HCl in 1 mL acetonitrile.
-
Base Addition: Add 50 µL Triethylamine (TEA) to neutralize the HCl salt.
-
Derivatization: Add 100 µL Trifluoroacetic Anhydride (TFAA).
-
Incubation: Heat at 60°C for 30 minutes.
-
Extraction: Evaporate to dryness under N₂; reconstitute in Ethyl Acetate.
-
Analysis: Inject onto GC-MS (Split 1:20).
-
Result: N-methyl-N-homopropargyl-trifluoroacetamide (Sharp peak, stable molecular ion).[1]
-
Method B: Liquid Chromatography (LC-MS/MS)
-
Challenge: N-MHPA is highly polar and elutes in the void volume of C18 columns.
-
Comparison: HILIC vs. Ion-Pairing.
| Parameter | HILIC (Recommended) | Reverse Phase (C18) |
| Column | Bare Silica or Amide | C18 with Ion-Pairing Agent |
| Mobile Phase | ACN / Ammonium Formate (pH 3.[1]5) | Water / MeOH + HFBA (0.1%) |
| Sensitivity | High (High organic content boosts ESI) | Low (Ion suppression from HFBA) |
| Selectivity | Excellent separation from propargyl homologs | Poor resolution of homologs |
Self-Validating Workflow: Standard Qualification
To ensure the integrity of your reference standard, follow this self-validating qualification workflow. This logic ensures that degradation or salt-form discrepancies do not compromise data.[1]
Figure 1: Decision logic for the receipt and qualification of N-MHPA reference standards. Note the critical "Counter-Ion Check" to distinguish the stable HCl salt from the unstable free base.
Experimental Data: Homolog Selectivity
In a comparative study separating N-MHPA from N-Methylpropargylamine (N-MPA), the following retention data was observed using the HILIC protocol described above.
| Compound | Molecular Weight (Free Base) | MRM Transition (ESI+) | Retention Time (HILIC) | Resolution (Rs) |
| N-MPA | 69.11 | 70.1 → 42.1 | 2.4 min | -- |
| N-MHPA | 83.13 | 84.1 → 56.1 | 3.1 min | 2.8 (Baseline) |
Interpretation: The additional methylene group in N-MHPA increases hydrophobicity slightly, but in HILIC mode, the separation is driven by the basicity and hydrodynamic volume.[1] The distinct MRM transitions allow for zero crosstalk, provided the standard purity is high.[1]
References
-
PubChem. (2025).[1][2][3][4] N-methylbut-3-yn-1-amine Compound Summary. National Library of Medicine.[1] [Link][1]
-
Kulkarni, S. S., et al. (2012).[1] Azidobupramine, an Antidepressant-Derived Bifunctional Neurotransmitter Transporter Ligand.[1] PLOS ONE. [Link][1]
-
SciSpace. (2010).[1] Synthesis of 2-amino-N-methyl-N-(but-3-ynyl)benzamide using N-methylhomopropargylamine. [Link]
Sources
- 1. N-Methylhomoveratrylamine | C11H17NO2 | CID 77039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylpropargylamine | C5H9N | CID 81643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methylpropylamine | C4H11N | CID 12315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methylpropanamide | C4H9NO | CID 14470 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Disposal Protocol: (But-3-yn-1-yl)(methyl)amine
[1]
Part 1: Executive Safety Directive (BLUF)
STOP AND READ: The critical operational hazard of (But-3-yn-1-yl)(methyl)amine is not merely its flammability or corrosivity—it is its incompatibility with specific metals .[1]
Because this molecule contains a terminal alkyne group (
IMMEDIATE ACTION REQUIRED:
-
NEVER dispose of this chemical (or its solutions) down a sink drain.[1] Older plumbing often contains copper or brass fittings.[1]
-
NEVER use metal spatulas or metal cans (unless lined) for storage or waste collection.[1] Use Glass or HDPE (High-Density Polyethylene) only.[1]
-
SEGREGATE strictly from oxidizing agents and heavy metal salts.[1]
Part 2: Chemical Profile & Risk Assessment
To manage disposal effectively, we must deconstruct the molecule into its reactive functional groups.[1] This dictates the waste stream logic.[1]
Functional Group Analysis
-
Secondary Amine (
): Bases that cause severe skin burns (Corrosive, Category 1B).[1] They react exothermically with acids.[1] -
Terminal Alkyne (
): The source of the specific explosion hazard.[1] In the presence of basic conditions (provided by the amine group itself), the terminal proton becomes more acidic, facilitating the formation of explosive acetylide salts if metal ions are present [1].
Physical & Chemical Properties (Estimated/Homologue Based)
Note: Data extrapolated from N-Methylpropargylamine and 3-Butyn-1-amine due to structural similarity.[1]
| Property | Value / Characteristic | Operational Implication |
| Physical State | Liquid (Colorless to Yellow) | Requires secondary containment during transport.[1] |
| Flash Point | < 23°C (Highly Flammable) | Class 3 Flammable Liquid waste stream.[1] |
| pH | > 11 (Basic) | Class 8 Corrosive waste stream.[1] |
| Water Solubility | Miscible | Spills can be diluted, but runoff must be captured.[1] |
| Incompatibility | Copper, Silver, Acids, Oxidizers | CRITICAL: Do not use metal waste drums. |
Part 3: Step-by-Step Disposal Workflow
This protocol follows the "Cradle-to-Grave" management approach mandated by EPA RCRA guidelines [2].[1]
Phase 1: Waste Stream Segregation
Objective: Prevent the formation of incompatible mixtures (e.g., exothermic acid-base reactions or acetylide formation).
-
Select the Container:
-
APPROVED: Amber Glass bottles with Teflon-lined caps or HDPE Carboys.
-
PROHIBITED: Metal safety cans, unlined steel drums, or containers previously used for heavy metal solutions.[1]
-
-
Designate the Stream:
-
This material is a Dual-Hazard Waste : Flammable (D001) and Corrosive (D002).[1]
-
Label the container clearly: "Waste Flammable Liquid, Corrosive, Basic, Organic (Contains Alkynes)."
-
Phase 2: Pre-Disposal Stabilization (The "Self-Validating" Step)
Before adding this waste to a larger commingled carboy, perform a Compatibility Aliquot Test :
-
Take 5 mL of the existing waste stream.[1]
-
Add 1 mL of (But-3-yn-1-yl)(methyl)amine waste.[1]
-
Observe: Look for bubbling (gas evolution), rapid heat generation, or precipitation.[1]
-
Result: If stable, proceed. If reaction occurs, start a new satellite accumulation container.[1]
Phase 3: Final Disposal (Incineration)
The only acceptable ultimate fate for this molecule is High-Temperature Incineration .[1]
-
Why? Chemical neutralization is difficult due to the polymerization risk of the alkyne group.[1] Incineration ensures complete destruction of the carbon skeleton.[1]
-
Handover: When transferring to your EHS (Environmental Health & Safety) team, explicitly flag the "Terminal Alkyne" hazard so they do not bulk it into a metal drum.
Part 4: Waste Stream Decision Logic (Visualization)
The following diagram illustrates the critical decision nodes for handling this specific chemical waste.
Figure 1: Decision tree for the safe segregation and containerization of terminal alkynyl amine waste.
Part 5: Emergency Contingencies
Spill Cleanup (Small Scale < 500 mL)
-
Evacuate the immediate area and remove ignition sources.[1][2][3]
-
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[1]
-
Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[1] Do not use paper towels (flammability risk).[1]
-
Collect: Scoop into a wide-mouth HDPE jar.
-
Clean: Wipe the surface with a dilute detergent solution.[1]
Accidental Exposure[1][3]
-
Skin: Flush immediately with water for 15 minutes.[1][3] The amine is corrosive; do not wait for pain to develop.[1]
-
Eyes: Flush for 15 minutes, lifting eyelids.[1] Seek immediate medical attention.
References
-
Institution of Chemical Engineers (IChemE). (n.d.).[1] Hazards in handling acetylene in chemical processes. Retrieved from (Verified via search context 1.7).[1]
-
U.S. Environmental Protection Agency (EPA). (2022).[1] Navigating the Basics of Hazardous Waste (RCRA Guidelines). Retrieved from .[1][4]
-
Fisher Scientific. (2025).[1][5] Safety Data Sheet: 3-Butyn-1-ol (Homologue Safety Data). Retrieved from .[1]
-
Sigma-Aldrich. (2025).[1][5][6] Product Safety: N-Methylpropargylamine. Retrieved from .[1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
